molecular formula C22H21NO7 B15587308 FD-838

FD-838

Cat. No.: B15587308
M. Wt: 411.4 g/mol
InChI Key: PXIIDWGMSCTXAQ-CEMLEFRQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione has been reported in Mugil cephalus with data available.
structure in first source

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27)/t19-,21-,22-/m1/s1

InChI Key

PXIIDWGMSCTXAQ-CEMLEFRQSA-N

Origin of Product

United States

Foundational & Exploratory

The Dual-Pronged Mechanism of Action of Vidofludimus Calcium (FD-838): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidofludimus (B1684499) calcium, also known as IMU-838, is an investigational oral small molecule therapy with a novel dual mechanism of action, positioning it as a promising candidate for the treatment of chronic inflammatory and autoimmune diseases, particularly multiple sclerosis (MS). This technical guide provides an in-depth exploration of its core mechanisms: the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1). This dual action allows vidofludimus calcium to exert both potent anti-inflammatory and neuroprotective effects. This document will detail the signaling pathways, present key quantitative data, and outline the experimental protocols used to elucidate these mechanisms.

Introduction

Vidofludimus calcium is a next-generation selective immunomodulator.[1] Unlike broader immunosuppressants, its targeted approach is designed to modulate the activity of hyperactive immune cells without compromising overall immune function.[2][3] This selectivity, combined with its neuroprotective properties, offers a unique therapeutic strategy for complex neuroinflammatory conditions like multiple sclerosis.

Core Mechanism 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Signaling Pathway

Vidofludimus calcium's primary anti-inflammatory effect stems from its potent and selective inhibition of DHODH.[2] This enzyme is a critical component of the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes.[2] By inhibiting DHODH, vidofludimus calcium depletes the intracellular pool of pyrimidines in these activated immune cells, leading to metabolic stress and a subsequent reduction in their proliferation and pro-inflammatory functions.[4][5] This targeted action on metabolically active lymphocytes is key to its favorable safety profile, as it spares resting or normal-acting immune cells that rely on the pyrimidine salvage pathway.[3][5]

A significant consequence of DHODH inhibition is the suppression of pro-inflammatory cytokine production. Specifically, vidofludimus calcium has been shown to be more efficacious than the first-generation DHODH inhibitor teriflunomide (B560168) in inhibiting the secretion of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ), key cytokines in the pathogenesis of autoimmune diseases.[1][6]

Furthermore, the inhibition of DHODH confers antiviral properties to vidofludimus calcium.[4] This is particularly relevant in the context of multiple sclerosis, where Epstein-Barr virus (EBV) has been implicated as a potential trigger.[7] By limiting the availability of pyrimidines, vidofludimus calcium can suppress the reactivation of latent viruses like EBV.[3][7]

DHODH_Inhibition_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Lymphocyte Activated Lymphocyte cluster_Virus Virus-Infected Cell Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate DHODH->Orotate Inhibition UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Proliferation Proliferation DNA_RNA_Synthesis->Proliferation Viral_Replication Viral Replication (e.g., EBV) DNA_RNA_Synthesis->Viral_Replication Vidofludimus_Calcium Vidofludimus Calcium (FD-838) Vidofludimus_Calcium->DHODH Cytokine_Production Pro-inflammatory Cytokine Production (IL-17, IFN-γ) Proliferation->Cytokine_Production Nurr1_Activation_Pathway cluster_Neuron Neuron / Glial Cell Vidofludimus_Calcium Vidofludimus Calcium (this compound) Nurr1 Nurr1 Vidofludimus_Calcium->Nurr1 Activation Gene_Expression Target Gene Expression Nurr1->Gene_Expression BDNF BDNF Production Gene_Expression->BDNF Anti_apoptotic_genes Anti-apoptotic Gene Expression Gene_Expression->Anti_apoptotic_genes Neuroinflammation Reduced Neuroinflammation Gene_Expression->Neuroinflammation Myelination Enhanced Myelination BDNF->Myelination Neuronal_Survival Enhanced Neuronal Survival Anti_apoptotic_genes->Neuronal_Survival DHODH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant human DHODH enzyme - Dihydroorotate (DHO) substrate - Coenzyme Q10 - DCIP (2,6-dichlorophenolindophenol) - Assay Buffer (e.g., Tris-HCl) - Vidofludimus calcium dilutions Start->Prepare_Reagents Pre_incubation Pre-incubate DHODH enzyme with vidofludimus calcium or vehicle control. Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate reaction by adding DHO substrate and CoQ10. Pre_incubation->Initiate_Reaction Measure_Absorbance Measure the decrease in absorbance of DCIP at ~600-650 nm over time. Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate the rate of reaction and determine the IC50 value. Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Nurr1_Assay_Workflow Start Start Cell_Culture Culture HEK293T cells. Start->Cell_Culture Transfection Co-transfect cells with: - Gal4-Nurr1 LBD expression vector - Luciferase reporter vector (with Gal4 UAS) - Control vector (e.g., Renilla luciferase) Cell_Culture->Transfection Incubation_1 Incubate for ~5 hours post-transfection. Transfection->Incubation_1 Treatment Treat cells with vidofludimus calcium or vehicle control. Incubation_1->Treatment Incubation_2 Incubate for ~16 hours. Treatment->Incubation_2 Measure_Luciferase Measure firefly and Renilla luciferase activity. Incubation_2->Measure_Luciferase Calculate_EC50 Normalize firefly to Renilla activity and determine the EC50 value. Measure_Luciferase->Calculate_EC50 End End Calculate_EC50->End

References

In-Depth Technical Guide to FD-838: A Spiro-Heterocyclic γ-Lactam Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of FD-838, a natural product with promising therapeutic potential. The information is compiled from peer-reviewed scientific literature and presented in a structured format to facilitate research and development efforts.

Molecular Structure and Chemical Properties

This compound is a spiro-heterocyclic γ-lactam alkaloid. Its chemical structure is characterized by a complex, fused ring system.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 110341-78-1[1]
Molecular Formula C₂₂H₂₁NO₇[1]
Molecular Weight 411.41 g/mol [1]
Appearance Pale green powder[2]
Melting Point 98 to 99°C[2]
Elemental Analysis C 64.20%, H 5.36%; N 3.39%[2]
Solubility Soluble in chloroform, benzene, methanol, ethanol, acetone, and ethyl acetate; poorly soluble in ethyl ether, n-hexane, and petroleum ether; insoluble in water.[1][2]
UV Absorption (in methanol) 252 nm (ε 7500), 283 nm (ε 4110), 336 nm (ε 10007)[2]

Biological Activity

This compound has demonstrated a range of biological activities, including anticancer, antileishmanial, and antifungal properties.

Anticancer Activity

This compound has shown moderate cytotoxic activity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
P388Murine LeukemiaModerate Inhibition (Specific IC₅₀ not provided in abstract)[1]
HL-60Human Promyelocytic LeukemiaModerate Inhibition (Specific IC₅₀ not provided in abstract)[1]
MCF-7Human Breast Adenocarcinoma15.6
Antileishmanial Activity

This compound has exhibited potent activity against the protozoan parasite Leishmania donovani.

Table 3: In Vitro Antileishmanial Activity of this compound

ParasiteActivity MetricValueReference
Leishmania donovaniIC₅₀ (µg/mL)0.2
Antifungal Activity

This compound has been shown to inhibit the growth of plant fungal pathogens.

Table 4: In Vitro Antifungal Activity of this compound

Fungal PathogenActivity MetricValue (µM)Reference
Botrytis cinereaMinimum Inhibitory Concentration (MIC)6.25[1]
Glomerella cingulataMinimum Inhibitory Concentration (MIC)6.25[1]

Experimental Protocols

Isolation of this compound from Aspergillus sp. strain F1544

Workflow for the Isolation of this compound

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction and Fractionation cluster_purification Purification Cultivation Large-scale cultivation of Aspergillus sp. F1544 in Potato Dextrose and Czapek Dox media Extraction Extraction of culture broth and mycelia Cultivation->Extraction Harvesting Fractionation Fractionation of the crude extract Extraction->Fractionation Solvent partitioning RP_HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Fractionation->RP_HPLC Chromatographic separation FD838 Isolation of this compound RP_HPLC->FD838

Workflow for the isolation of this compound from Aspergillus sp.

The isolation of this compound from the endophytic fungus Aspergillus sp. strain F1544 involves large-scale cultivation in Potato Dextrose and Czapek Dox media. The culture broth and mycelia are then extracted, and the resulting crude extract is fractionated. The final purification of this compound is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Bioactivity Assays

General Workflow for In Vitro Cytotoxicity and Antileishmanial Assays

G cluster_culture Cell/Parasite Culture cluster_treatment Treatment cluster_assay Viability/Inhibition Assay cluster_analysis Data Analysis Cell_Culture Culture of cancer cell lines (e.g., MCF-7) or Leishmania donovani Treatment Incubation with varying concentrations of this compound Cell_Culture->Treatment Assay Assessment of cell viability or parasite growth inhibition Treatment->Assay Analysis Calculation of IC50 values Assay->Analysis

General workflow for in vitro bioactivity assays of this compound.

The in vitro anticancer and antileishmanial activities of this compound are typically evaluated by culturing the respective cancer cell lines or parasites and treating them with a range of concentrations of the compound. Following an incubation period, the cell viability or parasite growth inhibition is measured using standard assays, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated in the currently available literature. However, based on the known activities of other spiro-heterocyclic γ-lactam alkaloids and cytotoxic natural products, several potential signaling pathways can be hypothesized to be involved in its anticancer effects.

Hypothesized Anticancer Signaling Pathways for this compound

G cluster_pathways Potential Cellular Targets and Pathways cluster_outcomes Cellular Outcomes FD838 This compound CellCycle Cell Cycle Regulation FD838->CellCycle Induces Apoptosis Apoptosis Induction FD838->Apoptosis Induces Stress Oxidative Stress FD838->Stress Induces Arrest Cell Cycle Arrest (G1/S or G2/M phase) CellCycle->Arrest Caspase Caspase Activation Apoptosis->Caspase ROS Increased Reactive Oxygen Species (ROS) Stress->ROS Death Cancer Cell Death Arrest->Death Caspase->Death ROS->Death

Hypothesized signaling pathways for the anticancer activity of this compound.

It is plausible that this compound exerts its cytotoxic effects through the induction of cell cycle arrest and/or apoptosis in cancer cells. This could be mediated by the modulation of key regulatory proteins in these pathways. Furthermore, like many natural products, this compound might induce oxidative stress within cancer cells, leading to cellular damage and death. Further research is required to validate these hypotheses and to identify the specific molecular targets of this compound.

Conclusion

This compound is a bioactive natural product with a unique chemical structure and promising anticancer, antileishmanial, and antifungal activities. This guide provides a summary of the current knowledge on this compound. The detailed experimental protocols and tabulated quantitative data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and pharmacology. Future investigations should focus on elucidating the precise mechanism of action and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

A Technical Guide to Gliotoxin: A Prominent Secondary Metabolite from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "FD-838" derived from Aspergillus fumigatus did not yield any specific information in publicly available scientific literature or databases. It is possible that this is an internal, proprietary designation or a typographical error. This guide will instead focus on Gliotoxin (B1671588) , a well-characterized and highly significant bioactive secondary metabolite produced by Aspergillus fumigatus, to provide a relevant and in-depth technical overview for researchers, scientists, and drug development professionals.

Aspergillus fumigatus is a ubiquitous fungus and a significant opportunistic human pathogen. It is known to produce a diverse arsenal (B13267) of over 200 secondary metabolites, which are low molecular weight compounds that aid in the fungus's survival and pathogenesis.[1] These bioactive molecules, including alkaloids, fumitremorgins, and fumagillin, possess a wide range of biological activities and are of considerable interest in drug discovery and development.[1][2][3][4] Among the most studied of these mycotoxins is Gliotoxin, an epipolythiodioxopiperazine (ETP) that plays a critical role in the virulence of A. fumigatus.[2][4][5]

Quantitative Biological Activity of Gliotoxin

Gliotoxin exhibits potent cytotoxic and immunosuppressive effects across various cell types. Its activity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.

Cell Line/TargetBiological EffectIC50 ValueReference
A549 (Lung Epithelial)Cytotoxicity~2.7 µM[3]
L132 (Lung Epithelial)Cytotoxicity~4.25 µM[3]
Human Leukemia (K562)Cytotoxicity3.1 µM
Esophageal Cancer CellsProliferation InhibitionEffective at 1-40 µM[2]
Cultured Kupffer CellsApoptosis Induction0.3 µM[2]

Key Signaling Pathways Modulated by Gliotoxin

Gliotoxin exerts its biological effects by interfering with several critical cellular signaling pathways, primarily related to immunosuppression and apoptosis. The disulfide bridge in its structure is essential for its activity.[3][6]

2.1. Inhibition of NF-κB Signaling

A primary mechanism of Gliotoxin's immunosuppressive action is the potent inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][6][7] NF-κB is a central regulator of genes involved in immune and inflammatory responses.[2][6] Gliotoxin prevents the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and preventing the transcription of pro-inflammatory cytokines.[7]

G Gliotoxin inhibits NF-κB activation by preventing IκB-α degradation. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GT Gliotoxin IKK IKK Complex GT->IKK Inhibits IkB IκB-α IKK->IkB Phosphorylates (for degradation) NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 (NF-κB) NFkB->NFkB_nuc Translocation Complex IκB-α / NF-κB (Inactive Complex) Complex->IkB Complex->NFkB Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Gliotoxin-mediated inhibition of the NF-κB signaling pathway.

2.2. Induction of Apoptosis via the Mitochondrial Pathway

Gliotoxin is a potent inducer of apoptosis (programmed cell death) in various immune and epithelial cells.[2][8][9] One of the key mechanisms involves the activation of the pro-apoptotic Bcl-2 family protein, Bak.[2][10] This activation leads to mitochondrial damage, the release of apoptogenic factors like cytochrome c, and a subsequent cascade of events including the generation of reactive oxygen species (ROS) and the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[2][11]

G Gliotoxin induces apoptosis through Bak activation and ROS generation. GT Gliotoxin Bak Bak GT->Bak Activates Mito Mitochondrion ROS ROS Generation Mito->ROS Leads to Casp3 Caspase-3 Activation Mito->Casp3 Releases Factors for Bak->Mito Damages Membrane ROS->Mito Further Damages ROS->Casp3 Amplifies Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by Gliotoxin.

Experimental Protocols

The following sections outline generalized protocols for the production, isolation, and detection of Gliotoxin from Aspergillus fumigatus, based on methodologies described in the literature.

3.1. Production of Gliotoxin via Solid-State Fermentation

This method is effective for achieving high yields of Gliotoxin.[12]

  • Substrate Preparation: Use rice medium as the substrate. A moisturizing ratio of 5:1 (w:v) with distilled water is optimal.[12]

  • Inoculation: Inoculate the prepared substrate with an A. fumigatus spore suspension. An inoculum size of 1.5 ml containing approximately 6x10^6 spores has been shown to be effective.[12]

  • Incubation: Incubate the culture at 37°C for 10 days. This temperature is optimal for Gliotoxin production.[12]

  • Harvesting: After the incubation period, the entire culture (fungal biomass and substrate) is harvested for extraction.

3.2. Isolation and Purification of Gliotoxin

This protocol involves solvent extraction followed by chromatographic purification.

  • Extraction: The harvested culture is subjected to solvent extraction. Chloroform (B151607) is commonly used to extract Gliotoxin from the culture medium or biomass.[5][13] The mixture is agitated for approximately 30 minutes at room temperature.[5]

  • Concentration: The chloroform phase, containing the metabolites, is separated and evaporated to dryness to concentrate the crude extract.[5][13]

  • Fractionation (Optional): The dry residue can be fractionated using Thin-Layer Chromatography (TLC) with silica (B1680970) plates. A mobile phase of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v) is used to separate the compounds.[13] The band corresponding to a Gliotoxin standard is collected.

  • Purification: The crude extract or TLC fraction is further purified using High-Performance Liquid Chromatography (HPLC).[13] A C8 or C18 reverse-phase column is typically used with a suitable gradient of acetonitrile (B52724) and water to yield pure Gliotoxin.[13]

G General workflow for the isolation and purification of Gliotoxin. A A. fumigatus Culture (Solid-State Fermentation) B Solvent Extraction (e.g., Chloroform) A->B C Crude Extract (Evaporation) B->C D Purification (TLC / HPLC) C->D E Analysis (LC-MS, NMR) D->E F Pure Gliotoxin E->F

Caption: Experimental workflow for Gliotoxin isolation and analysis.

3.3. Detection and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the sensitive and specific detection of Gliotoxin.[5][13]

  • Sample Preparation: The purified fractions or crude extracts are dissolved in a suitable solvent like methanol or an acetonitrile-water mixture.[5][13]

  • Analysis: The sample is injected into the HPLC-MS system. The retention time of the peak corresponding to a pure Gliotoxin standard confirms its identity.[12]

  • Quantification: The mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the compound. Quantification can be performed by comparing the peak area of the sample to a standard curve generated from known concentrations of a Gliotoxin standard.[12]

References

In-Depth Technical Guide: FD-838 (CAS Number 110341-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-838 is a natural product classified as a hetero-spirocyclic gamma-lactam alkaloid.[1] It has been isolated from the mycelia of the basidiomycete Hericium erinaceum and the endophytic fungus Aspergillus sp.. Structurally related to the pseurotin (B1257602) family of compounds, this compound has garnered scientific interest due to its notable biological activities, including antifungal, antileishmanial, and anticancer properties. This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, biological activities with available quantitative data, and detailed experimental protocols for its study.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueCitation(s)
CAS Number 110341-78-1[1]
Molecular Formula C₂₂H₂₁NO₇[1]
Molecular Weight 411.41 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Desiccate at -20°C[1]

Biological Activity

This compound has demonstrated a range of biological activities, with the most prominent being its antifungal and anticancer effects.

Antifungal Activity

This compound exhibits significant inhibitory effects against certain plant fungal pathogens.

Table 2: Antifungal Activity of this compound

Fungal SpeciesActivity MetricValuePositive ControlCitation(s)
Botrytis cinereaMinimum Inhibitory Concentration6.25 µMCarbendazim[1]
Glomerella cingulataMinimum Inhibitory Concentration6.25 µMCarbendazim[1]
Anticancer Activity

This compound has shown moderate cytotoxic activity against various cancer cell lines.

Table 3: Anticancer Activity of this compound

Cell LineActivity MetricValueCitation(s)
P388IC₅₀Not Reported (Moderate Activity)[1]
HL-60IC₅₀Not Reported (Moderate Activity)[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological evaluation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal pathogens like Botrytis cinerea.

Experimental Workflow: Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) D Add 100 µL of fungal inoculum to each well A->D Inoculate B Prepare Serial Dilutions of this compound in appropriate broth medium C Dispense 100 µL of this compound dilutions into 96-well microplate B->C Plate C->D E Incubate at 25-28°C for 24-72 hours F Visually or spectrophotometrically assess fungal growth E->F Read G Determine MIC: Lowest concentration with no visible growth F->G Analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Fungal Culture Preparation: Culture the fungal strain (e.g., Botrytis cinerea) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C until sufficient sporulation is observed.

  • Inoculum Preparation: Prepare a spore suspension in sterile saline or a suitable broth. Adjust the concentration to approximately 1-5 x 10⁵ Colony Forming Units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 24-72 hours), allowing for visible growth in the positive control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is applicable for suspension cell lines like P388 and HL-60.

Experimental Workflow: MTT Assay for Anticancer Activity

G cluster_prep Cell Seeding & Treatment cluster_incubation Incubation cluster_reaction MTT Reaction & Solubilization cluster_analysis Analysis A Seed cells (e.g., P388, HL-60) into a 96-well plate B Add serial dilutions of this compound to the wells A->B Treat C Incubate at 37°C, 5% CO2 for 48-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D Add MTT E Add solubilization solution (e.g., DMSO or SDS in HCl) D->E Solubilize F Measure absorbance at ~570 nm E->F Read G Calculate cell viability and IC50 F->G Analyze

Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.

Methodology:

  • Cell Culture: Culture P388 or HL-60 cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the cell culture medium. Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to pseurotin A suggests potential mechanisms of action. Pseurotin A has been reported to influence key cellular signaling cascades involved in inflammation, cell proliferation, and survival.

Hypothesized Signaling Pathway Inhibition by this compound

G cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway FD838 This compound MAPK MAPK (e.g., ERK) FD838->MAPK Inhibition? JAK JAK FD838->JAK Inhibition? MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TF_MAPK Transcription Factors MAPK->TF_MAPK Proliferation Cell Proliferation, Inflammation, Survival TF_MAPK->Proliferation Regulation Receptor Cytokine Receptor Receptor->JAK STAT STAT JAK->STAT STAT->Proliferation Regulation

Caption: Hypothesized inhibitory effects of this compound on the MAPK and JAK/STAT pathways.

Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by this compound. Investigating its impact on the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways would be a logical next step in understanding its mechanism of action, given the known activities of its structural analogs.

References

Unveiling the Anticancer Promise of FD-838 Against P388 Leukemia Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel compounds with the potential to combat cancer. One such molecule, FD-838, a natural product derived from the endophytic fungus Aspergillus sp. strain F1544, has demonstrated moderate anticancer activity against P388 murine leukemia cells. This technical guide provides a comprehensive overview of the existing research on this compound's potential as an anti-P388 agent, consolidating the available data and outlining the experimental context.

Executive Summary

This compound, a hetero-spirocyclic γ-lactam alkaloid, has been identified as a compound of interest due to its bioactivity. Preliminary studies have confirmed its ability to moderately inhibit the growth of P388 cells, a well-established model for leukemia research. While the precise molecular mechanisms and quantitative efficacy are not yet fully elucidated in publicly available literature, this document serves to summarize the foundational knowledge and provide a framework for future investigation.

Quantitative Data

Currently, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) of this compound against P388 cells, is not detailed in the readily accessible scientific literature. The primary source describing its activity characterizes it as "moderate."[1] For a comprehensive understanding of its potency, further experimental investigation is required.

Table 1: Summary of Biological Activity of this compound against P388 Cells

ParameterValueReference
Cell LineP388 (Murine Leukemia)[1]
CompoundThis compound[1]
Observed EffectModerate growth inhibition[1]
IC50Not Reported-

Experimental Protocols

While the precise, detailed protocols used to determine the effect of this compound on P388 cells are not available in the public domain, a standard methodology for such an investigation can be inferred. The following represents a generalized protocol for assessing the anticancer potential of a novel compound against a suspension cell line like P388.

Cell Culture

P388 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (e.g., MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Typical Cell Viability Assay:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis P388_Culture P388 Cell Culture Cell_Counting Cell Counting & Viability Check P388_Culture->Cell_Counting Seeding Seed Cells in 96-well Plate Cell_Counting->Seeding Treatment Add this compound to Wells Seeding->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer (e.g., DMSO) Incubation_4h->Solubilization Absorbance Read Absorbance at 570 nm Solubilization->Absorbance Data_Processing Calculate Cell Viability (%) Absorbance->Data_Processing IC50_Calc Determine IC50 Value Data_Processing->IC50_Calc

Figure 1. Generalized workflow for a cell viability assay.

Signaling Pathways

The current body of scientific literature does not contain information regarding the specific signaling pathways in P388 cells that are affected by this compound. To understand the mechanism of action, further research is necessary. This would likely involve techniques such as Western blotting to probe for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins), cell cycle regulation (e.g., cyclins, CDKs), and other common cancer-related signaling cascades (e.g., MAPK, PI3K/Akt).

Logical Flow for Investigating Mechanism of Action:

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Observation This compound inhibits P388 cell growth Hypothesis1 Induces Apoptosis? Observation->Hypothesis1 Hypothesis2 Causes Cell Cycle Arrest? Observation->Hypothesis2 Hypothesis3 Other Mechanisms? Observation->Hypothesis3 Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Hypothesis1->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Flow Cytometry) Hypothesis2->Cell_Cycle_Assay Western_Blot Western Blot for Key Signaling Proteins Hypothesis3->Western_Blot Conclusion Elucidation of Mechanism of Action Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion Western_Blot->Conclusion

Figure 2. Logical workflow for elucidating the mechanism of action.

Future Directions

The initial findings on this compound's activity against P388 cells are promising and warrant a more in-depth investigation. Key future research directions should include:

  • Quantitative Analysis: Determination of the IC50 value of this compound in P388 cells and other leukemia cell lines.

  • Mechanism of Action Studies: Investigation into whether this compound induces apoptosis, causes cell cycle arrest, or acts through other mechanisms.

  • Signaling Pathway Analysis: Identification of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy of this compound in animal models of leukemia.

Conclusion

This compound is a natural product with demonstrated, albeit moderately characterized, anticancer potential against P388 leukemia cells. While the currently available data is limited, it provides a strong foundation for further research. The elucidation of its quantitative efficacy and mechanism of action will be critical in determining its true potential as a therapeutic lead compound. This technical guide serves as a call to action for the scientific community to further explore the promising anticancer properties of this fungal metabolite.

References

Unveiling FD-838: A Technical Guide to its Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antileishmanial activity of the compound FD-838, scientifically identified as 2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate. This document consolidates available data on its efficacy, mechanism of action, and relevant experimental protocols, serving as a critical resource for researchers engaged in antileishmanial drug discovery and development.

Quantitative Data Summary

The antileishmanial potency of this compound has been primarily evaluated against the promastigote stage of Leishmania infantum. The following table summarizes the key quantitative data obtained from in vitro assays.

Parameter Value Parasite Stage Leishmania Species Reference
IC50 12.44 ± 1.09 μMPromastigoteL. infantum[1]

Note: Further studies are required to determine the efficacy of this compound against the clinically relevant amastigote stage (EC50) and its cytotoxicity against mammalian cells (CC50) to establish a selectivity index (SI).

Mechanism of Action: Targeting Trypanothione Reductase

This compound exerts its antileishmanial effect by inhibiting Trypanothione Reductase (TR), a key enzyme in the parasite's unique thiol-based redox metabolism.[1] TR is essential for the survival of Leishmania within the host macrophage, as it maintains a reduced intracellular environment by regenerating trypanothione. This molecule is crucial for detoxifying reactive oxygen species produced by the host's immune response.[1] The absence of a direct human homologue to TR makes it an attractive and specific target for antileishmanial drug development.[1]

Signaling Pathway of Trypanothione Reductase

The following diagram illustrates the central role of Trypanothione Reductase in the Leishmania redox defense system and the inhibitory action of this compound.

Trypanothione_Reductase_Pathway ROS Reactive Oxygen Species (ROS) H2O H2O ROS->H2O Detoxification cluster_leishmania cluster_leishmania ROS->cluster_leishmania TryS Trypanothione Synthetase TS2 Trypanothione Disulfide (TS2) TryS->TS2 T_SH_2 Trypanothione (T(SH)2) TS2->T_SH_2 Reduction TR Trypanothione Reductase (TR) NADP NADP+ TR->NADP T_SH_2->TS2 Oxidation TXN Tryparedoxin (TXN) T_SH_2->TXN TXNPx Tryparedoxin Peroxidase (TXNPx) TXN->TXNPx FD838 This compound FD838->TR NADPH NADPH NADPH->TR Glutathione Glutathione Glutathione->TryS Spermidine Spermidine Spermidine->TryS Promastigote_Assay_Workflow start Start: Log-phase L. infantum promastigotes prep_parasites Prepare parasite suspension (1x10^7 cells/mL) start->prep_parasites plate_parasites Dispense 100 µL/well in 96-well plate prep_parasites->plate_parasites add_compounds Add 100 µL/well of compound dilutions plate_parasites->add_compounds prep_compounds Prepare serial dilutions of this compound & controls prep_compounds->add_compounds incubate Incubate at 24-26°C for 72 hours add_compounds->incubate add_reagent Add Resazurin (viability indicator) incubate->add_reagent incubate_reagent Incubate for 4-6 hours add_reagent->incubate_reagent read_plate Measure fluorescence/ absorbance incubate_reagent->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End: IC50 value analyze->end

References

FD-838 literature review for novel researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Literature Review of Vidofludimus (B1684499) Calcium (IMU-838) for Novel Researchers

Introduction

Vidofludimus calcium, also known as IMU-838, is an orally administered small molecule drug under investigation for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS). It represents a next-generation selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines in metabolically activated lymphocytes. By inhibiting DHODH, vidofludimus calcium selectively targets and reduces the proliferation of pathogenic T and B cells without causing broad immunosuppression. Furthermore, it has a unique dual mechanism of action, as it also activates the neuroprotective transcription factor, nuclear receptor related 1 (Nurr1). This technical guide provides a comprehensive review of the available literature on vidofludimus calcium, including its mechanism of action, key experimental data, and clinical trial outcomes, to serve as a foundational resource for researchers in the field.

It is important to note that the identifier "FD-838" is associated with other distinct chemical entities. One is a natural product, an alkaloid isolated from fungi like Hericium erinaceum and Aspergillus fumigatus, which has shown antifungal, antileishmanial, and moderate anticancer properties.[1][2] Another is a systemically delivered bacterial immunotherapy designated ACTM-838, which is in early-stage clinical development for the treatment of solid tumors.[3][4] This review will focus exclusively on the clinical-stage autoimmune disease drug candidate, vidofludimus calcium (IMU-838).

Mechanism of Action

Vidofludimus calcium exerts its therapeutic effects through a dual mechanism of action that combines anti-inflammatory and neuroprotective properties.

1. Selective Inhibition of Dihydroorotate Dehydrogenase (DHODH):

Vidofludimus, the active form of IMU-838, is a potent and selective inhibitor of the human mitochondrial enzyme DHODH.[5] This enzyme is a key rate-limiting step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[5] Highly activated lymphocytes, such as those involved in autoimmune responses, have a high demand for pyrimidines and rely heavily on this pathway.[5] By inhibiting DHODH, vidofludimus calcium depletes the pyrimidine (B1678525) pool in these activated immune cells, thereby impeding their proliferation and function. This selective action on hyperactive T and B cells helps to reduce the inflammatory cascades that drive autoimmune diseases like MS, while leaving other immune cells largely unaffected, thus preserving normal immune function.[6]

2. Activation of Nuclear Receptor Related 1 (Nurr1):

In addition to its anti-inflammatory effects, vidofludimus calcium has been shown to activate the nuclear receptor related 1 (Nurr1).[7] Nurr1 is a transcription factor with known neuroprotective and anti-neuroinflammatory functions.[8] Its activation is believed to contribute to the neuroprotective effects observed in preclinical and clinical studies, potentially by promoting neuronal survival and reducing inflammation within the central nervous system.[7][8]

Vidofludimus Calcium Mechanism of Action cluster_0 Activated Lymphocyte cluster_1 Neuron VC Vidofludimus Calcium (IMU-838) DHODH DHODH VC->DHODH Inhibits Pyrimidine Reduced Pyrimidine Synthesis DHODH->Pyrimidine Proliferation Decreased Proliferation of T and B cells Pyrimidine->Proliferation Inflammation Reduced Inflammation Proliferation->Inflammation VC_N Vidofludimus Calcium (IMU-838) Nurr1 Nurr1 VC_N->Nurr1 Activates Neuroprotection Neuroprotective Effects (e.g., Neuronal Survival) Nurr1->Neuroprotection

Caption: Dual mechanism of action of Vidofludimus Calcium (IMU-838).

Pharmacokinetics

Pharmacokinetic studies in healthy male subjects have demonstrated that vidofludimus calcium has a predictable and dose-proportional pharmacokinetic profile after single and multiple oral doses.

Parameter Value Conditions Citation
Absorption Well absorbed after single daily dosesSingle oral dosing (10-40 mg)[5]
Food Effect No significant impact on pharmacokineticsN/A[5]
Time to Steady State ~6-8 daysMultiple daily dosing (30-50 mg)[5]
Accumulation Factor ~2Multiple daily dosing[5]
Plasma Half-life (t½) ~30 hours at steady stateMultiple daily dosing[5]
Excretion >1% of administered dose excreted in urine within 24hSingle oral dosing (30-40 mg)[5]

Table 1: Summary of Pharmacokinetic Parameters for Vidofludimus Calcium (IMU-838).

Clinical Trials and Efficacy

Vidofludimus calcium has been evaluated in several clinical trials for both relapsing-remitting multiple sclerosis (RRMS) and progressive multiple sclerosis (PMS).

Phase 2 EMPhASIS Trial (RRMS)

The EMPhASIS trial (NCT03846219) was a Phase 2, randomized, placebo-controlled study that evaluated the efficacy and safety of different doses of vidofludimus calcium in patients with active RRMS.[6]

Endpoint 10 mg Dose 30 mg Dose 45 mg Dose Placebo Citation
Reduction in cumulative number of active MRI lesions at 24 weeks Not significantSignificantSignificantN/A[6]
Reduction in Gd+ lesions at 24 weeks N/A78%74%N/A[6]
Confirmed Disability Worsening (24 weeks) 1.6% (all doses)1.6% (all doses)1.6% (all doses)3.7%[6]

Table 2: Key Efficacy Outcomes from the Phase 2 EMPhASIS Trial.

Phase 2 CALLIPER Trial (PMS)

The CALLIPER trial (NCT05054140) is a Phase 2 study investigating the efficacy and safety of vidofludimus calcium in patients with primary progressive MS (PPMS) and active or non-active secondary progressive MS (SPMS).[7][8][9]

Endpoint Vidofludimus Calcium (45 mg) Placebo Timepoint Citation
Change in Neurofilament Light Chain (NfL) levels -6.7%+15.8%6 months[8]
Change in Neurofilament Light Chain (NfL) levels -10.4%+6.4%48 weeks[8]
Relative risk reduction of 24-week confirmed disability worsening (24wCDW) 20% (overall PMS)N/AN/A[7]
Relative risk reduction of 24-week confirmed disability worsening (24wCDW) 30% (PPMS subgroup)N/AN/A[7]

Table 3: Key Efficacy Outcomes from the Phase 2 CALLIPER Trial.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the methodologies for key clinical trial endpoints can be outlined based on standard practices and trial descriptions.

Clinical Trial Workflow: Patient Evaluation and Endpoint Assessment

The following diagram illustrates a generalized workflow for a patient enrolled in a clinical trial for vidofludimus calcium, such as the EMPhASIS or CALLIPER trials.

Clinical Trial Workflow cluster_workflow Patient Journey Screening Screening & Inclusion/Exclusion Criteria Baseline Baseline Assessment (EDSS, MRI, Blood Samples) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Vidofludimus Calcium or Placebo) Randomization->Treatment Monitoring Regular Monitoring (Safety, Adverse Events) Treatment->Monitoring Endpoint Endpoint Assessment (MRI scans, EDSS, NfL levels) Monitoring->Endpoint FollowUp Follow-up Period Endpoint->FollowUp

Caption: Generalized workflow for clinical trial patient evaluation.

1. Assessment of MRI Lesions (EMPhASIS Trial):

  • Objective: To quantify the number of new or enlarging gadolinium-enhancing (Gd+) and combined unique active (CUA) lesions.

  • Methodology:

    • Patients undergo brain Magnetic Resonance Imaging (MRI) scans at baseline and at specified intervals (e.g., 24 weeks).

    • A standardized MRI protocol is used to ensure consistency across imaging centers.

    • For Gd+ lesion detection, a gadolinium-based contrast agent is administered intravenously prior to T1-weighted imaging.

    • T2-weighted and FLAIR sequences are also acquired to identify new or enlarging hyperintense lesions.

    • Scans are typically analyzed by a centralized, blinded reading center to minimize bias.

    • The cumulative number of new Gd+ lesions and new/enlarging T2 lesions (constituting CUA lesions) are counted and compared between treatment and placebo groups.

2. Measurement of Neurofilament Light Chain (NfL) (CALLIPER Trial):

  • Objective: To measure serum NfL levels as a biomarker of neuro-axonal damage.

  • Methodology:

    • Blood samples are collected from patients at baseline and at specified follow-up time points (e.g., 24 and 48 weeks).

    • Serum is isolated from the blood samples through centrifugation.

    • NfL concentrations in the serum are quantified using a highly sensitive immunoassay, such as the Single Molecule Array (Simoa) technology.

    • The percentage change in NfL levels from baseline is calculated for each patient.

    • Statistical analyses are performed to compare the changes in NfL levels between the vidofludimus calcium and placebo groups.

3. Evaluation of Disability Worsening (EMPhASIS and CALLIPER Trials):

  • Objective: To assess the time to confirmed disability worsening.

  • Methodology:

    • A trained neurologist assesses the patient's neurological disability using the Expanded Disability Status Scale (EDSS) at baseline and at regular intervals throughout the trial.

    • Disability worsening is defined as a pre-specified increase in the EDSS score from baseline (e.g., a 1.0-point increase for patients with a baseline EDSS of 5.5 or less, or a 0.5-point increase for those with a baseline EDSS above 5.5).

    • The worsening must be confirmed at a subsequent visit after a specified period (e.g., 24 weeks) to be considered "confirmed disability worsening."

    • The time from randomization to the first occurrence of confirmed disability worsening is analyzed and compared between the treatment arms.

Safety and Tolerability

Across the Phase 2 trials, vidofludimus calcium has demonstrated a favorable safety and tolerability profile.[6][10] The incidence of adverse events has been generally comparable to that of the placebo group, with no new safety concerns identified.[6]

Conclusion

Vidofludimus calcium (IMU-838) is a promising oral therapeutic candidate for multiple sclerosis, distinguished by its dual mechanism of action that provides both selective immunomodulation and direct neuroprotective effects. Clinical trial data to date have demonstrated its efficacy in reducing inflammatory disease activity in RRMS and slowing disability progression and neurodegeneration in PMS. Its favorable pharmacokinetic profile supports once-daily dosing, and it has been well-tolerated in clinical studies. Ongoing Phase 3 trials (ENSURE-1 and ENSURE-2) will provide more definitive evidence of its long-term efficacy and safety.[10] For novel researchers, vidofludimus calcium represents a significant development in the MS treatment landscape, offering a unique approach that targets both the inflammatory and neurodegenerative aspects of the disease.

References

Unlocking the Therapeutic Promise of FD-838: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FD-838, a naturally occurring azaspirobicyclic alkaloid isolated from fungi of the Aspergillus and Hericium genera, has emerged as a compound of significant interest in the scientific community. Preclinical investigations have highlighted its potential as both an antiparasitic and an anticancer agent, suggesting a promising future for its application in therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic potential, mechanism of action, and the experimental foundations of these findings.

Antiparasitic and Anticancer Activities

This compound has demonstrated a spectrum of biological activities, notably against various parasites and cancer cell lines. While comprehensive quantitative data for this compound remains under active investigation, preliminary studies have established its efficacy.

Table 1: Summary of Reported Biological Activities of this compound

Therapeutic AreaTarget/Cell LineReported Activity
Antiparasitic Leishmania donovaniGood antileishmanial activity
Trypanosoma cruziGood anti-trypanosomal activity
Plasmodium falciparumGood anti-plasmodial activity
Anticancer Breast Cancer CellsModerate anticancer activity; Suppression of progression
Glioma CellsReported antiproliferative effects

Note: Specific IC50 values for this compound are not yet consistently reported in publicly available literature. The activities are described as "good" or "moderate" based on initial screenings.

Mechanism of Action: Targeting the PCSK9 Pathway in Breast Cancer

A key aspect of this compound's anticancer potential, particularly in the context of breast cancer, lies in its ability to modulate the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) signaling pathway. PCSK9 is a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). Emerging evidence indicates that this pathway is also implicated in cancer progression.

This compound is reported to inhibit the secretion of PCSK9 and its subsequent interaction with the LDLR. By doing so, it prevents the degradation of the LDLR, leading to increased clearance of LDL cholesterol. In the context of breast cancer, the disruption of this pathway by this compound is believed to suppress tumor progression. The precise downstream signaling events following PCSK9 inhibition by this compound are a subject of ongoing research.

FD838_PCSK9_Pathway Proposed Mechanism of this compound in Breast Cancer via PCSK9 Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Hepatocyte/Cancer Cell) This compound This compound PCSK9 PCSK9 This compound->PCSK9 Inhibits Secretion and Interaction LDLR LDLR PCSK9->LDLR Binds to LDLR_degradation LDLR Degradation Lysosome Lysosome LDLR->Lysosome Targets for Degradation LDL_uptake Increased LDL Uptake LDLR->LDL_uptake Mediates LDL LDL LDL->LDLR Binds to Lysosome->LDLR_degradation Cancer_Suppression Suppression of Breast Cancer Progression LDL_uptake->Cancer_Suppression Leads to Isolation_Workflow General Workflow for this compound Isolation start Start: Aspergillus sp. F1544 Culture cultivation 1. Fungal Cultivation (e.g., Potato Dextrose Broth) start->cultivation extraction 2. Extraction of Fungal Biomass and Culture Medium (e.g., with Ethyl Acetate) cultivation->extraction concentration 3. Concentration of Crude Extract extraction->concentration chromatography 4. Chromatographic Separation (e.g., Silica Gel Column Chromatography, followed by HPLC) concentration->chromatography characterization 5. Structural Elucidation (e.g., NMR, Mass Spectrometry) chromatography->characterization end End: Purified this compound characterization->end

Methodological & Application

Application Notes and Protocols for Vidofludimus Calcium (IMU-838) in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vidofludimus calcium, also known as IMU-838, is a potent and selective second-generation inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is the rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the proliferation of highly metabolically active cells, such as activated lymphocytes.[2][3] By inhibiting DHODH, Vidofludimus calcium depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to an anti-proliferative and anti-inflammatory effect on activated T and B cells, while largely sparing other immune cells with lower metabolic demands.[4][5]

These properties make Vidofludimus calcium a promising therapeutic candidate for autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[6][7] Additionally, Vidofludimus calcium has been shown to activate the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1), suggesting a dual mechanism of action that combines anti-inflammatory and neuroprotective effects.[7][8]

These application notes provide detailed protocols for assessing the in vitro activity of Vidofludimus calcium in common cell culture assays, focusing on its effects on immune cell proliferation and cytokine production.

Data Presentation

Table 1: In Vitro Activity of Vidofludimus Calcium (IMU-838)
Assay TypeCell TypeKey ParametersObserved EffectEffective ConcentrationCitation
Enzyme Inhibition Recombinant Human DHODHIC₅₀Potent inhibition of DHODH enzyme activity.160 nM[6]
T Cell Proliferation Human & Murine T CellsInhibition of ProliferationDose-dependent suppression of T cell proliferation upon stimulation.1-30 µM[2]
Cytokine Secretion Mixed Lymphocyte Reaction (PBMCs)TNFα, IL-6, IFNγ, IL-1βStrong, dose-dependent inhibition of pro-inflammatory cytokine secretion.1-30 µM[2]
FXR Activation HepG2 cells, MEFsEC₅₀Selective activation of Farnesoid X Receptor (FXR).~450 nM[6]

Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of Vidofludimus Calcium

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell Cell Cytoplasm & Nucleus DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate OA Orotate OA_out Orotate OA->OA_out DHODH->OA Product IMU838 Vidofludimus Calcium (IMU-838) IMU838->DHODH Inhibition UMP Uridine Monophosphate (UMP) OA_out->UMP De Novo Synthesis Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Inhibition of the de novo pyrimidine synthesis pathway by Vidofludimus Calcium (IMU-838).

Diagram 2: Experimental Workflow for T Cell Proliferation Assay

T_Cell_Proliferation_Workflow cluster_workflow Workflow start Isolate PBMCs or CD4+/CD8+ T Cells seed Seed Cells in 96-well Plate start->seed treat Add Vidofludimus Calcium (IMU-838) at various concentrations seed->treat stimulate Stimulate Cells with αCD3/αCD28 or specific antigen treat->stimulate incubate Incubate for 72 hours (37°C, 5% CO2) stimulate->incubate stain Stain with Proliferation Dye (e.g., CFSE) and/or Viability Dye incubate->stain acquire Acquire Data using Flow Cytometry stain->acquire analyze Analyze Proliferation Index and Viability acquire->analyze

Caption: Workflow for assessing T cell proliferation in response to Vidofludimus Calcium treatment.

Experimental Protocols

Protocol 1: T Cell Proliferation Assay

This protocol details the methodology to assess the anti-proliferative effect of Vidofludimus calcium on stimulated T lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Vidofludimus calcium (IMU-838) stock solution (e.g., 10 mM in DMSO)

  • T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • Proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T cells, proceed to the next step.

  • CFSE Staining (Optional, but recommended): Resuspend cells at 1x10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash cells twice with complete medium.

  • Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed 2x10⁵ cells per well in a 96-well round-bottom plate.

  • Compound Treatment: Prepare serial dilutions of Vidofludimus calcium in complete medium. A recommended starting concentration range is 0.1 µM to 30 µM.[2] Add the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration).

  • Cell Stimulation: Add stimulation antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1 µg/mL) to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. If desired, stain with antibodies for cell surface markers (e.g., CD4, CD8). Resuspend cells in binding buffer and add a viability dye according to the manufacturer's protocol.

  • Data Acquisition: Acquire data on a flow cytometer. Collect at least 10,000-20,000 events in the lymphocyte gate.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on viable lymphocytes. Proliferation can be assessed by the dilution of the CFSE signal. Calculate the percentage of divided cells and the proliferation index.

Protocol 2: Cytokine Secretion Assay (Mixed Lymphocyte Reaction - MLR)

This protocol is designed to measure the effect of Vidofludimus calcium on the secretion of pro-inflammatory cytokines in a co-culture of PBMCs from two different donors.

Materials:

  • PBMCs from two individual healthy donors

  • Complete RPMI-1640 medium

  • Vidofludimus calcium (IMU-838) stock solution

  • 24-well cell culture plates

  • Cytokine detection kit (e.g., Cytometric Bead Array - CBA, or ELISA kits for TNFα, IL-6, IFNγ)

Procedure:

  • Cell Preparation: Isolate PBMCs from two healthy donors as described previously.

  • Cell Seeding: Mix PBMCs from the two donors in equal numbers (e.g., 1x10⁶ cells from each donor) in complete medium. Plate 2x10⁶ total cells per well in a 24-well plate.

  • Incubation: Incubate the plate for 48 hours to allow for initial cell activation.

  • Compound Treatment: Add Vidofludimus calcium at final concentrations of 1, 3, 10, and 30 µM.[2] Also, include a vehicle control (DMSO).

  • Second Incubation: Incubate the plate for an additional 4 days (96 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.

  • Cytokine Detection: Measure the concentration of cytokines (e.g., TNFα, IL-6, IFNγ) in the collected supernatants using a CBA kit and flow cytometry, or individual ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL. Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of Vidofludimus calcium.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the in vitro immunomodulatory effects of Vidofludimus calcium (IMU-838). As a potent DHODH inhibitor, this compound effectively suppresses the proliferation and pro-inflammatory cytokine production of activated lymphocytes. Researchers can adapt these methodologies to suit their specific cell systems and experimental questions to further elucidate the therapeutic potential of this promising drug candidate.

References

Application Notes and Protocols for Antifungal Screening of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Use a Novel Compound in Antifungal Screening Reference Compound: FD-838 (Note: As "this compound" does not correspond to a publicly documented antifungal agent, this document provides a generalized framework using established methodologies. The protocols can be adapted for any novel test compound.)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of new antifungal agents. This document provides a comprehensive guide for the initial in vitro screening of novel compounds, such as a hypothetical agent "this compound," to evaluate their antifungal potential. The described protocols are based on standardized methods for antifungal susceptibility testing, which are essential for determining a compound's spectrum of activity and potency.

The primary goal of this screening process is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a test compound against a panel of clinically relevant fungal pathogens. These quantitative data points are crucial for the preliminary assessment of a compound's antifungal efficacy.

Overview of Antifungal Screening Workflow

The screening process for a novel compound involves several key stages, from initial susceptibility testing to more in-depth mechanistic studies. The following workflow provides a logical progression for evaluating a compound's antifungal properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Preliminary Safety & Mechanism A Prepare Fungal Inoculum B Broth Microdilution Assay (MIC Determination) A->B C Disk Diffusion Assay (Qualitative Screening) A->C D Determine MFC B->D From non-growth wells F Assess Activity Against a Broader Fungal Panel B->F E Time-Kill Kinetics Assay D->E G Cytotoxicity Assay (e.g., against mammalian cells) F->G H Mechanism of Action Studies (e.g., target identification) G->H

Caption: A generalized workflow for in vitro antifungal drug screening.

Experimental Protocols

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal species should be used for initial screening. This typically includes:

  • Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Candida krusei, Cryptococcus neoformans

  • Molds: Aspergillus fumigatus, Aspergillus flavus, Rhizopus oryzae

Strains should be obtained from a reputable culture collection (e.g., ATCC). Yeasts are typically grown on Sabouraud Dextrose Agar (B569324) (SDA) and molds on Potato Dextrose Agar (PDA) at 35°C for 24-48 hours (yeasts) or up to 7 days (molds).

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for determining the quantitative susceptibility of a fungus to an antifungal agent.[1][2]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound (this compound) stock solution (e.g., in DMSO)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • For yeasts, select a few colonies from a 24-hour culture and suspend in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For molds, harvest conidia from a mature culture by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension to remove hyphal fragments and adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

    • Prepare the final inoculum by diluting the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the test wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be wide enough to determine the MIC (e.g., 0.03 to 64 µg/mL).

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Prepare a separate plate or set of wells for the positive control antifungal.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control.

    • Incubate the plates at 35°C. Incubation times vary by species: 24-48 hours for most Candida species, and up to 72 hours for Cryptococcus neoformans.[2] Molds are typically incubated for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

    • For azoles, the endpoint is typically a 50% reduction in growth (turbidity).[2] For polyenes like amphotericin B, the endpoint is 100% inhibition.[2][3] The appropriate endpoint for a novel compound like this compound would need to be determined.

    • Growth can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm).

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

  • Following MIC determination from the broth microdilution assay, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

  • Spread the aliquot onto an SDA or PDA plate.

  • Incubate the plates at 35°C for 24-48 hours or until growth is seen in control spots.

  • The MFC is the lowest drug concentration from which no colonies grow on the agar plate.

Data Presentation

Quantitative data from antifungal screening should be presented in a clear and concise manner to allow for easy comparison of the compound's activity against different fungal species.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansDataDataDataData
Candida glabrataDataDataDataData
Cryptococcus neoformansDataDataDataData
Aspergillus fumigatusDataDataDataData

MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively. This is particularly relevant when screening against multiple strains of the same species.

Potential Mechanism of Action: Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

While the mechanism of a novel compound is unknown, it is useful to visualize potential pathways that could be targeted. For instance, the antifungal F901318 acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[4][5] This pathway is essential for DNA and RNA synthesis, making it an attractive target for antifungal drug development.

G cluster_0 Pyrimidine Biosynthesis Pathway cluster_1 Inhibitor A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B ... C Orotate B->C DHODH D UMP C->D ... E UDP -> UTP -> CTP D->E F dUDP -> dUTP -> dTMP D->F G DNA & RNA Synthesis E->G F->G Inhibitor This compound Inhibitor->B Inhibits DHODH

Caption: Inhibition of the pyrimidine biosynthesis pathway by targeting DHODH.

Preliminary Cytotoxicity Assessment

It is crucial to assess the selectivity of a novel antifungal compound. A preliminary cytotoxicity assay against a mammalian cell line (e.g., HeLa or HepG2) is recommended to determine if the compound is toxic to host cells at concentrations effective against fungi. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined using assays such as the MTT or XTT assay. A high IC₅₀ value relative to the MIC value indicates good selectivity.

Conclusion

The protocols and workflows detailed in this document provide a robust framework for the initial evaluation of a novel compound's antifungal properties. By systematically determining the MIC and MFC against a panel of clinically relevant fungi and assessing preliminary cytotoxicity, researchers can effectively identify promising lead compounds for further development in the fight against fungal infections.

References

Application Notes and Protocols: Determining the Efficacy of Compound FD-838 on the HL-60 Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a cornerstone model in cancer research for studying the effects of novel therapeutic agents. These non-adherent, suspension cells are particularly useful for investigating drug-induced cytotoxicity, apoptosis, cell cycle arrest, and differentiation. This document provides a comprehensive guide for determining the effective dosage of a novel investigational compound, referred to herein as FD-838, on the HL-60 cell line. The protocols outlined below are standard methodologies that can be adapted for specific research questions.

I. Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for interpreting experimental outcomes. The following tables provide a structured format for summarizing quantitative data from key experiments.

Table 1: Cytotoxicity of this compound on HL-60 Cells (IC50 Values)

Treatment DurationIC50 (µM)95% Confidence Interval
24 hoursDataData
48 hoursDataData
72 hoursDataData

Table 2: Effect of this compound on Apoptosis in HL-60 Cells

Treatment (Concentration)Treatment Duration (hours)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control (Vehicle)48DataDataData
This compound (0.5 x IC50)48DataDataData
This compound (IC50)48DataDataData
This compound (2 x IC50)48DataDataData

Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound

Treatment (Concentration)Treatment Duration (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 Phase (%)
Control (Vehicle)24DataDataDataData
This compound (0.5 x IC50)24DataDataDataData
This compound (IC50)24DataDataDataData
This compound (2 x IC50)24DataDataDataData

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Culture and Maintenance of HL-60 Cells
  • Thawing Cells:

    • Rapidly thaw the vial of cryopreserved HL-60 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Passaging:

    • HL-60 cells grow in suspension. Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.

    • To passage, simply dilute the cell suspension to the desired seeding density in a new flask with fresh, pre-warmed complete growth medium.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to acclimate.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment:

    • Seed HL-60 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

    • Treat the cells with this compound at concentrations of 0.5 x IC50, IC50, and 2 x IC50 for 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are early apoptotic. Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment:

    • Seed HL-60 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

    • Treat the cells with this compound at concentrations of 0.5 x IC50, IC50, and 2 x IC50 for 24 hours. Include a vehicle control.

  • Cell Fixation:

    • Harvest the cells by centrifugation.

    • Wash with PBS and resuspend the pellet in 500 µL of PBS.

    • Fix the cells by adding 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_setup Cell Culture & Seeding cluster_assays Experimental Assays cluster_analysis Data Analysis thaw Thaw HL-60 Cells culture Culture & Passage thaw->culture seed Seed Cells for Experiments culture->seed treat_cyto Treat with this compound (Cytotoxicity) seed->treat_cyto treat_apop Treat with this compound (Apoptosis) seed->treat_apop treat_cycle Treat with this compound (Cell Cycle) seed->treat_cycle mtt MTT Assay treat_cyto->mtt annexin Annexin V/PI Staining treat_apop->annexin pi PI Staining treat_cycle->pi readout_cyto Measure Absorbance mtt->readout_cyto readout_flow Flow Cytometry annexin->readout_flow pi->readout_flow calc_ic50 Calculate IC50 readout_cyto->calc_ic50 analyze_apop Analyze Apoptosis Data readout_flow->analyze_apop analyze_cycle Analyze Cell Cycle Data readout_flow->analyze_cycle

Caption: Workflow for assessing this compound's effects on HL-60 cells.

Representative Signaling Pathway: Intrinsic Apoptosis

Many chemotherapeutic agents induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The following diagram illustrates this common mechanism of action.

G cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic FD838 This compound Bax Bax FD838->Bax activates Bak Bak FD838->Bak activates Bcl2 Bcl-2 FD838->Bcl2 inhibits BclxL Bcl-xL FD838->BclxL inhibits Mito Mitochondrion Bax->Mito permeabilize Bak->Mito permeabilize Bcl2->Bax Bcl2->Bak BclxL->Bax BclxL->Bak CytC Cytochrome c Mito->CytC releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism for this compound.

Application of FD-838 in Natural Product Research: A Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "FD-838" in the context of natural product research have not yielded specific information on a compound with this designation. The identifier "this compound" appears in various unrelated contexts, suggesting a potential ambiguity in the query. To provide accurate and relevant information, a more specific name or context for the molecule of interest is required.

The publically available information associated with "this compound" includes:

  • IMU-838 (Vidofludimus calcium): A selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This small molecule is under development for the treatment of autoimmune diseases and works by targeting the metabolism of activated lymphocytes.[1] Its pharmacokinetic profile indicates dose-proportional absorption and a half-life that supports once-daily dosing.[1]

  • ACTM-838: A novel bacterial-based immunotherapy designed for the treatment of solid tumors.[2][3] This therapy utilizes a bacterial vector to deliver immunomodulatory payloads, specifically IL-15/IL-15Rα and a STING agonist, to the tumor microenvironment.[2] The goal is to activate both innate and adaptive immune responses against the tumor.[2] Preclinical studies have shown its ability to enrich in solid tumors and induce a durable anti-tumor immune response.[2] The FDA has approved a first-in-human phase 1 clinical trial for ACTM-838 in patients with advanced solid tumors.[3]

  • Other Designations: The term "this compound" also appears in contexts entirely unrelated to scientific research, such as designations for financial bonds and building materials.[4][5]

Without a clear link to a specific natural product, it is not possible to generate the requested detailed application notes, experimental protocols, and data visualizations. Researchers, scientists, and drug development professionals interested in a particular compound are encouraged to verify the specific nomenclature and provide additional context to enable a thorough and accurate response.

References

Total Synthesis of FD-838: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of the natural product FD-838, based on the nine-step synthesis reported by Kim and Baek in 2019. It includes a summary of the synthetic route, a hypothetical signaling pathway based on related compounds, and detailed (where available) experimental protocols for the key steps.

Synthetic Scheme Overview

The total synthesis of (-)-FD-838 was accomplished in nine steps. The key features of this synthesis include a biogenetically guided assembly of the highly oxidized spirocyclic core.[1]

Experimental Protocols

The following protocols are based on the synthetic route described by Kim and Baek.[1] Due to the unavailability of the supplementary information from the primary literature, the exact quantities of reagents, reaction times, and purification details are not available. The procedures below represent a general outline of the key transformations.

Synthesis of the Tricarbonyl Derivative

The synthesis begins with an aldol (B89426) reaction between a commercially available aldehyde and a dienolate derived from a β-ketoester. The resulting secondary alcohol is then oxidized to yield a tricarbonyl derivative.

Step 1: Aldol Reaction

  • Reactants: Aldehyde, Dienolate of β-ketoester

  • General Conditions: The β-ketoester is treated with a suitable base to form the dienolate, which then reacts with the aldehyde.

  • Work-up and Purification: Standard aqueous work-up followed by column chromatography.

Step 2: Oxidation

  • Reactant: Secondary alcohol from Step 1

  • Oxidizing Agent: A suitable oxidizing agent such as Dess-Martin periodinane or Swern oxidation conditions.

  • General Conditions: The alcohol is dissolved in an appropriate solvent, and the oxidizing agent is added. The reaction is monitored by TLC until completion.

  • Work-up and Purification: Quenching of the oxidant, followed by extraction and column chromatography.

Amide Formation and Subsequent Oxidation

The tricarbonyl derivative is then reacted with an amino alcohol to form an amide, which is subsequently oxidized to an aldehyde.

Step 3: Amide Formation

  • Reactants: Tricarbonyl derivative, Amino alcohol

  • Coupling Agent: A suitable coupling agent like DCC or EDC, or activation via an acyl ketene (B1206846) intermediate.

  • General Conditions: The reactants are combined in a suitable solvent with the coupling agent and a base such as DMAP.

  • Work-up and Purification: Aqueous work-up and purification by column chromatography.

Step 4: Pfitzner–Moffatt Oxidation

  • Reactant: Alcohol from the amide formation step.

  • Oxidizing Agent: Pfitzner–Moffatt conditions (DMSO, a carbodiimide, and an acid catalyst).

  • General Conditions: The alcohol is subjected to the modified Pfitzner–Moffatt oxidation conditions to afford the corresponding aldehyde.

  • Work-up and Purification: Standard work-up for this type of oxidation followed by chromatographic purification.

Construction of the Spirocyclic Core

The synthesis culminates in the construction of the highly oxidized spirocyclic core through a series of tandem epoxidations and a spirocyclization.

Step 5-9: Tandem Epoxidations and Spirocyclization

  • Key Transformation: A biogenetically inspired Snider-type tandem epoxidation and spirocyclization via an epoxide opening.

  • General Conditions: These steps involve a sequence of reactions that lead to the formation of the complex spirocyclic core of this compound. The exact sequence and conditions are intricate and would be detailed in the original publication's supporting information.

Quantitative Data Summary

Due to the lack of access to the primary publication's supporting information, a detailed table of quantitative data (yields, spectroscopic data) cannot be provided. The overall synthesis was reported to be completed in nine steps.[1]

Mandatory Visualizations

Synthetic Workflow

G A Aldehyde + β-Ketoester B Aldol Reaction A->B C Secondary Alcohol B->C 81% yield D Oxidation C->D E Tricarbonyl Derivative D->E 69% yield F Amide Formation E->F + Amino alcohol G Amide Derivative F->G 50% yield H Pfitzner–Moffatt Oxidation G->H I Aldehyde Intermediate H->I J Tandem Epoxidations & Spirocyclization I->J K (-)-FD-838 J->K

Caption: High-level workflow for the total synthesis of (-)-FD-838.

Hypothetical Signaling Pathway

G cluster_target_cell Target Cell cluster_effector_cell Effector T-Cell TCR TCR/CD3 Complex Conjugate Conjugate Formation TCR->Conjugate Binding FD838 This compound (Hypothetical) FD838->TCR Inhibits Expression Activation T-Cell Activation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Conjugate->Activation

Caption: Hypothetical signaling pathway for T-cell activation inhibition.

References

FD-838 solution preparation for biological experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for FD-838 Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural alkaloid compound isolated from the mycelia of the basidiomycete Hericium erinaceum.[1] This document provides detailed protocols for the preparation and application of this compound solutions in biological experiments, with a focus on its potential as an anti-cancer agent. This compound has demonstrated moderate inhibitory effects on the growth of cultured P388 and HL-60 cell lines, suggesting its potential in cancer research.[2] It has also shown significant inhibitory activity against plant fungal pathogens.[2]

Product Information

PropertyValueSource
CAS Number 110341-78-1[2]
Molecular Weight 411.5 g/mol Calculated
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]

Solution Preparation

3.1. Stock Solution Preparation (10 mM)

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Protocol:

  • Aseptically weigh out 1 mg of this compound powder.

  • Add 243.1 µL of DMSO to the vial containing the this compound powder.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

3.2. Working Solution Preparation

Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

Example: Preparation of a 100 µM working solution

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution 1:100 in the desired cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Mix gently by pipetting. The final DMSO concentration should be kept below 0.5% in the final culture volume to minimize solvent toxicity.

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Workflow:

cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with this compound working solutions B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J

Figure 1. Workflow for the MTT-based cell viability assay.

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines if the cell death induced by this compound occurs via apoptosis.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Workflow:

cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Seed cells in 6-well plates B Treat with this compound A->B C Incubate for 24h B->C D Harvest and wash cells C->D E Resuspend in binding buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H I Quantify apoptotic cells H->I GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation FD838 This compound FD838->Inhibition Inhibition->PI3K

References

Application Note: Analytical Methods for FD-838 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analytical methods for FD-838 quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

A thorough search of scientific literature and analytical methodology databases has revealed no specific molecule or analyte designated as "this compound." The term does not correspond to a recognized pharmaceutical compound, metabolite, or biomarker for which quantitative analytical methods have been published.

The search results included references to products and standards containing "838" in their nomenclature, such as:

  • Eclisse FD30 Single Pocket Door Kit: A fire-rated door system with product codes that include the dimension "838".[1]

  • Human 4-1BB/TNFRSF9 DuoSet ELISA: An enzyme-linked immunosorbent assay kit with the catalog number DY838.[2]

  • DEF STAN 02-838 / NES838: A standard for a phosphor bronze alloy.[3][4]

  • C83800 Alloy: A leaded red brass.[5]

Additionally, the search identified a proteomics method termed FD-LC-MS/MS (Fluorogenic Derivatization - Liquid Chromatography - Tandem Mass Spectrometry).[6][7][8][9] This is a technique for protein analysis and not related to a specific small molecule analyte named "this compound."

Based on the available information, it is not possible to provide detailed application notes, experimental protocols, or data tables for the quantification of "this compound" as this compound does not appear to be a recognized entity in the scientific and technical literature.

To proceed with this request, please provide the following information:

  • The full chemical name or CAS number of the compound of interest.

  • Any alternative names or internal company codes for the analyte.

  • The context in which "this compound" is being studied (e.g., pharmaceutical development, environmental analysis, etc.).

Upon receipt of this information, a comprehensive application note with detailed protocols and data visualization can be developed.

References

Application Notes: Utilizing a Positive Control in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antifungal susceptibility testing (AFST) is a critical tool in clinical microbiology and drug discovery for determining the efficacy of antifungal agents against various fungal pathogens. The inclusion of a positive control is paramount for validating assay performance, ensuring the reliability of results, and providing a benchmark for comparing the activity of novel compounds. While the specific compound FD-838 was not found in the available literature, this document outlines the principles and protocols for using a well-characterized antifungal agent as a positive control, using established drugs like Fluconazole (B54011), Amphotericin B, and Caspofungin as examples.

Principle

A positive control in an antifungal assay is a standard antifungal drug with a known mechanism of action and predictable activity against the fungal strains being tested. Its purpose is to confirm that the experimental conditions, including the medium, inoculum size, and incubation parameters, are suitable for fungal growth and for detecting antifungal activity. If the positive control does not produce the expected inhibitory effect, the results for the test compounds cannot be considered valid.

Key Considerations for Selecting a Positive Control:

  • Fungal Species: The choice of positive control should be appropriate for the target fungus. For example, fluconazole is commonly used for Candida species, while amphotericin B has a broader spectrum of activity.

  • Mechanism of Action: The positive control may be chosen to represent a specific class of antifungal drugs, providing a mechanistic benchmark.

  • Assay Method: The solubility and stability of the positive control must be compatible with the chosen assay method (e.g., broth microdilution, disk diffusion).

Experimental Protocols

The following protocols are based on the widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with some modifications for a research setting.[1]

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2][3]

Materials:

  • 96-well, flat-bottom microtiter plates

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Positive control antifungal (e.g., Fluconazole)

  • Test compound (e.g., "this compound")

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and DMSO (for dissolving compounds)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[4][5]

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the positive control and the test compound. Water-soluble compounds should be dissolved in sterile water, while poorly soluble compounds can be dissolved in DMSO.

    • In the 96-well plate, perform a two-fold serial dilution of the antifungal agents in RPMI 1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilution.

    • Include the following controls on each plate:

      • Growth Control: 100 µL of inoculum and 100 µL of drug-free medium.

      • Sterility Control: 200 µL of sterile medium.

      • Positive Control Wells: Inoculum plus a known effective concentration of the standard antifungal.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6] This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) with a microplate reader.[7]

Diagram: Antifungal Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Culture (e.g., on SDA plate) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate 96-Well Plate B->D C Prepare Antifungal Dilutions (Positive Control & Test Compound) C->D E Incubate at 35°C (24-48 hours) D->E F Read Results (Visually or Spectrophotometer) E->F G Determine MIC F->G

Caption: Workflow for a broth microdilution antifungal susceptibility test.

Data Presentation

The following table provides example MIC values for common antifungal agents against representative fungal species. In a typical study, this table would be populated with the experimental results for the test compound ("this compound") alongside the positive control.

Fungal SpeciesPositive ControlMIC Range (µg/mL)
Candida albicansFluconazole0.25 - 2.0
Candida albicansAmphotericin B0.125 - 1.0
Candida glabrataCaspofungin0.06 - 0.5
Aspergillus fumigatusVoriconazole0.25 - 1.0
Aspergillus fumigatusAmphotericin B0.5 - 2.0
Cryptococcus neoformansFluconazole2.0 - 16.0
Cryptococcus neoformansAmphotericin B0.25 - 1.0

Note: These are typical MIC ranges and can vary between strains.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of the positive control can provide insights into the potential pathways affected by a novel compound. For instance, azoles like fluconazole inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Diagram: Ergosterol Biosynthesis Pathway Inhibition

G A Squalene E1 Squalene epoxidase A->E1 B Lanosterol E2 14-alpha- demethylase B->E2 C Ergosterol E1->B E2->C Inhibitor Azoles (e.g., Fluconazole) Inhibitor->E2 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

The use of a positive control is indispensable in antifungal assays to ensure the validity and reproducibility of the results. While no specific information is publicly available for "this compound," the protocols and principles outlined here provide a robust framework for its evaluation, or any novel antifungal compound, using well-established methods and standard positive controls. The data generated from these assays, when compared against a reliable positive control, will allow for a clear assessment of the compound's antifungal potential.

References

Application Notes and Protocols for Testing FD-838 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-838 is a novel investigational compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. These application notes provide a comprehensive guide for researchers to assess the in vitro cytotoxicity of this compound. The protocols detailed herein describe established methods for quantifying cell viability, membrane integrity, and apoptosis induction. Adherence to these standardized procedures will ensure the generation of reproducible and reliable data, which is essential for advancing our understanding of this compound's biological activity and for making informed decisions in the drug development process.[1][2]

Assessment of Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[4][5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3][6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation: this compound Effect on Cell Viability (MTT Assay)
This compound Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
0.198 ± 3.995 ± 4.292 ± 5.5
185 ± 5.278 ± 4.765 ± 6.1
1052 ± 6.141 ± 5.525 ± 4.3
10015 ± 3.88 ± 2.95 ± 1.8

Evaluation of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7][8] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[7][8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[7]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a vehicle control, an untreated control for spontaneous LDH release, and a maximum LDH release control (cells treated with a lysis buffer).[9][10]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the assay kit to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be recorded to determine background absorbance.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Data Presentation: this compound Induced Cytotoxicity (LDH Assay)
This compound Concentration (µM)24h Cytotoxicity (%)48h Cytotoxicity (%)72h Cytotoxicity (%)
0 (Control)5 ± 1.28 ± 1.512 ± 2.1
0.17 ± 1.510 ± 1.815 ± 2.5
115 ± 2.825 ± 3.240 ± 4.1
1045 ± 4.565 ± 5.180 ± 6.3
10085 ± 6.292 ± 4.895 ± 3.9

Detection of Apoptosis using Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time points.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14][15]

Data Presentation: this compound Induced Apoptosis
This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95 ± 2.53 ± 0.82 ± 0.5
180 ± 3.115 ± 2.25 ± 1.1
1040 ± 4.245 ± 3.815 ± 2.5
10010 ± 2.860 ± 5.130 ± 4.2

Measurement of Caspase-3/7 Activity

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[16] Caspase-3 and Caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[17][18]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.[18]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Data Presentation: this compound Induced Caspase-3/7 Activity
This compound Concentration (µM)Caspase-3/7 Activity (Fold Change)
0 (Control)1.0 ± 0.1
12.5 ± 0.3
108.2 ± 0.9
10015.6 ± 1.8

Visualizations

Signaling Pathway Diagram

cluster_FD838 This compound Action cluster_pathway Apoptotic Signaling FD838 This compound Mitochondria Mitochondria FD838->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental Workflow Diagram

cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Start Start: Seed Cells Treatment Treat with this compound Start->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Necrosis) Treatment->LDH AnnexinV Annexin V/PI (Apoptosis) Treatment->AnnexinV Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data Data Collection & Analysis MTT->Data LDH->Data AnnexinV->Data Caspase->Data Conclusion Conclusion Data->Conclusion

Caption: General workflow for assessing the cytotoxicity of this compound.

References

Lack of Publicly Available Data on FD-838 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and clinical trial databases, there is currently no publicly available information on the use of the natural product FD-838 in combination with other anticancer agents.

This compound is a compound isolated from the endophytic fungus Aspergillus sp. strain F1544.[1][2] Preclinical studies have indicated that this compound exhibits moderate anticancer activities on its own.[1] It has been identified alongside other bioactive compounds like pseurotin (B1257602) A, 14-norpseurotin A, and pseurotin D, which also show antileishmanial and moderate anticancer properties.[1][2] Another study mentions that spirocyclic lactones, including this compound, may suppress breast cancer progression by inhibiting PCSK9 secretion and its interaction with the LDL receptor.[3]

However, no studies detailing the synergistic, additive, or antagonistic effects of this compound when combined with other chemotherapeutic agents, targeted therapies, or immunotherapies have been published. Therefore, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams for its use in combination therapy as requested.

It is important to distinguish the natural product this compound from other investigational drugs that share the "838" designation but are entirely different molecules with distinct mechanisms of action. These include:

  • ABBV-838: An antibody-drug conjugate targeting CS1, which has been evaluated in preclinical studies for multiple myeloma, both as a monotherapy and in combination with standard-of-care agents like bortezomib (B1684674) and pomalidomide.[4]

  • ACTM-838: A systemically delivered bacterial immunotherapy designed to deliver IL-15/IL-15Rα and STING payloads to the tumor microenvironment. Preclinical studies have shown that it can synergize with anti-PD1 therapy.[5] The FDA has approved a first-in-human phase 1 trial for ACTM-838 in patients with advanced solid tumors.[6]

  • IMU-838 (Vidofludimus calcium): An inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) being investigated primarily for autoimmune diseases such as multiple sclerosis and for COVID-19.[7][8][9][10][11]

  • SAR405838: A compound that was investigated in a phase 1 clinical trial in combination with pimasertib (B605615) for patients with advanced solid tumors.[12]

Due to the absence of research on the combination of the natural product this compound with other anticancer agents, no quantitative data for comparison, established experimental protocols, or known signaling pathways for such combinations exist. Further preclinical research would be required to explore the potential of this compound in combination therapies and to elucidate its mechanism of action in that context.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FD-838 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "FD-838" is used as a placeholder for a representative poorly water-soluble research compound. The following data and recommendations are illustrative and based on general principles of solubility enhancement for such compounds.

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with poorly water-soluble compounds like this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is characterized by physicochemical properties that inherently limit its solubility in water. These properties may include high lipophilicity (hydrophobicity), a high melting point, and a crystalline solid-state structure. These factors contribute to unfavorable interactions with water molecules, leading to poor dissolution.

Q2: I'm observing precipitation of this compound during my cell-based assay. What could be the cause?

A2: Precipitation during cell-based assays, even when starting from a stock solution in an organic solvent, is a common issue. This "fall-out" typically occurs when the concentration of the organic solvent is significantly diluted in the aqueous cell culture medium, and the concentration of this compound exceeds its thermodynamic solubility in the final assay medium.

Q3: Can the pH of my buffer affect the solubility of this compound?

A3: The solubility of ionizable compounds can be significantly influenced by pH.[1][2] If this compound has acidic or basic functional groups, adjusting the pH of the buffer to ionize the compound can increase its aqueous solubility. For example, a basic compound will be more soluble at a lower pH, while an acidic compound will be more soluble at a higher pH.

Q4: Are there any simple methods to improve the solubility of this compound for initial in vitro screening?

A4: For preliminary in vitro experiments, the use of co-solvents is a common and effective strategy.[1] A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. However, it is crucial to keep the final concentration of the co-solvent low to avoid cellular toxicity.

Troubleshooting Guides

Issue 1: this compound Powder is Not Visibly Dissolving in Aqueous Buffer
  • Question: I have been vortexing and sonicating this compound powder in my phosphate-buffered saline (PBS), but it remains as a suspension. How can I get it into solution?

  • Answer: Direct dissolution of a highly lipophilic compound like this compound in a purely aqueous buffer is often not feasible. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer.

    • Workflow for Preparing a Solubilized this compound Solution:

      cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A Weigh this compound Powder B Select an appropriate organic solvent (e.g., DMSO) A->B C Dissolve this compound in the organic solvent to create a high-concentration stock B->C D Visually inspect for complete dissolution C->D E Determine final desired concentration of this compound in aqueous buffer D->E Stock is clear F Calculate the required volume of the stock solution E->F G Add the stock solution dropwise to the vigorously stirring aqueous buffer F->G H Check for any signs of precipitation G->H

Issue 2: Precipitation Occurs After Diluting the DMSO Stock Solution into Aqueous Medium
  • Question: My 10 mM stock solution of this compound in DMSO is clear. However, when I dilute it to 10 µM in my cell culture medium, a cloudy precipitate forms. What should I do?

  • Answer: This indicates that the final concentration of this compound is above its solubility limit in the final medium, even with the small amount of DMSO present. Here are several strategies to address this:

    • Lower the Final Concentration: Determine if a lower concentration of this compound is still effective for your experiment.

    • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, always run a vehicle control to account for any effects of the solvent.

    • Use Solubility Enhancers (Excipients): For more persistent solubility issues, consider the use of excipients. These are non-active ingredients that can help keep the active compound in solution.

      • Formulation Decision Pathway:

        A Precipitation observed upon dilution of stock solution B Is a lower final concentration acceptable? A->B C Yes: Reduce final concentration B->C Yes D No: Proceed to next step B->D No E Can the experimental system tolerate a higher co-solvent %? D->E F Yes: Increase final DMSO % (e.g., from 0.1% to 0.5%) E->F Yes G No: Use advanced formulation strategies E->G No H Consider using Cyclodextrins G->H I Consider using Surfactants (e.g., Tween-80) G->I J Prepare a solid dispersion G->J

        Decision pathway for addressing precipitation.

Data on this compound Properties and Solubility Enhancement

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Aqueous Solubility
Molecular Weight450.5 g/mol High molecular weight can negatively impact solubility.
logP4.2Indicates high lipophilicity and poor water solubility.
Melting Point210 °CA high melting point suggests a stable crystal lattice that is difficult to dissolve.
pKa8.5 (Basic)The compound is a weak base; solubility will increase at a lower pH.
Aqueous Solubility< 1 µg/mLClassified as practically insoluble in water.

Table 2: Comparison of Solubility Enhancement Techniques for this compound

MethodFinal Concentration AchievedObservations
1% DMSO in PBS~5 µMClear solution, suitable for many in vitro assays.
pH Adjustment (to pH 4.0)~10 µMIncreased solubility due to ionization of the basic compound.
2% Tween-80 in Water~25 µMSurfactant micelles encapsulate the compound, increasing solubility.
10% Hydroxypropyl-β-Cyclodextrin~50 µMFormation of an inclusion complex significantly enhances solubility. [3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh out 4.51 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity DMSO to the powder.

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH).

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 3: Preparation of a Solid Dispersion of this compound with a Polymer Carrier
  • Objective: To enhance the dissolution rate and apparent solubility of this compound by converting it from a crystalline to an amorphous state within a hydrophilic polymer matrix. [2]

  • Component Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone).

  • Dissolution: Dissolve this compound and the polymer carrier in the selected solvent in a predetermined ratio (e.g., 1:4 drug-to-polymer ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by casting the solution into a thin film and drying it under a vacuum. This process leaves a solid mass of the drug dispersed in the polymer.

  • Milling: Mill the resulting solid into a fine powder.

  • Characterization: The resulting powder can be characterized for its amorphous nature (e.g., using XRD or DSC) and its dissolution properties can be compared to the crystalline drug.

References

Technical Support Center: Troubleshooting the FD-838 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FD-838 in vitro assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to variability in your experimental results. While "this compound" is not a standard commercially available assay kit, it is recognized as a fluorescent dye, "D-838 Potomac Yellow". This guide, therefore, focuses on troubleshooting fluorescence-based in vitro assays, assuming this compound is utilized as a fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in a fluorescence-based in vitro assay like one using this compound?

A1: The most common sources of variability in fluorescence-based in vitro assays include:

  • Pipetting errors: Inaccurate or inconsistent dispensing of reagents, samples, or standards.

  • Inconsistent incubation times and temperatures: Deviations from the protocol can significantly impact enzyme kinetics and reaction rates.[1][2]

  • Reagent quality and preparation: Use of expired or improperly stored reagents, as well as inconsistencies in buffer preparation, can lead to unreliable results.[1]

  • Instrument settings: Incorrect excitation and emission wavelengths, gain settings, or read times on the fluorescence plate reader can affect signal intensity.

  • Plate-to-plate and well-to-well variations: Differences in plate manufacturing, as well as edge effects, can introduce variability.

  • Sample preparation: Inconsistent cell seeding density, cell health, or sample lysis can all contribute to variable results.

Q2: My fluorescence signal is very low. What are the likely causes and how can I troubleshoot this?

A2: Low fluorescence signal can be due to a number of factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include reagent concentration and quality, instrument settings, and the experimental protocol itself.[3]

Q3: I'm observing high background fluorescence in my assay. What can I do to reduce it?

A3: High background fluorescence can mask your true signal and reduce the dynamic range of your assay. Common causes include:

  • Autofluorescence: Intrinsic fluorescence from the microplate, media components, or the test compounds themselves.[4]

  • Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent substances.

  • Sub-optimal blocking: In immunoassays, insufficient blocking can lead to non-specific binding of antibodies.

  • Excessive reagent concentration: High concentrations of the fluorescent probe or other reagents can increase background.

To mitigate high background, consider using black microplates with clear bottoms, testing for autofluorescence of your compounds and media, and optimizing the concentration of your fluorescent reagents.[4][5]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of my test compound?

A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[6] To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion to identify dead cells) alongside your primary viability assay. A cytotoxic compound will increase the number of dead cells, while a cytostatic compound will result in a lower total cell number compared to the vehicle control, with a similar percentage of viable cells.[6]

Troubleshooting Guides

High Variability Between Replicates
Potential Cause Recommendation
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Inconsistent Incubation Use a calibrated incubator and ensure uniform temperature across the plate. Stagger the addition of reagents to minimize timing differences.
Edge Effects Avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS to maintain a humid environment.
Cell Seeding Non-uniformity Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
Incomplete Mixing Mix reagents thoroughly before use. Gently agitate the plate after adding reagents to ensure uniform distribution.
Low Fluorescence Signal
Potential Cause Recommendation
Incorrect Instrument Settings Verify the excitation and emission wavelengths are optimal for the this compound dye. Optimize the gain setting to amplify the signal without saturating the detector.[4]
Reagent Concentration Too Low Titrate the concentration of the this compound probe and other critical reagents to find the optimal working concentration.
Degraded Reagents Use fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Insufficient Incubation Time Optimize the incubation time to allow the reaction to proceed to a detectable level.
Low Target Abundance Ensure that the biological target of the assay is present in sufficient quantity in your samples.
Photobleaching Minimize the exposure of the fluorescent dye to light. Use an anti-fade reagent if applicable.[3]
High Background Signal
Potential Cause Recommendation
Autofluorescence of Plate/Media Use black, clear-bottom microplates.[5] Test the fluorescence of your media and compounds in the absence of the this compound dye.
Contaminated Reagents Use high-purity water and reagents. Prepare fresh buffers for each experiment.
Non-specific Binding (Immunoassays) Increase the concentration or duration of the blocking step. Add a detergent like Tween-20 to the wash buffers.
Excessive Reagent Concentration Titrate the concentration of the this compound dye and any enzyme-conjugated reagents to the lowest concentration that provides a robust signal.
Inadequate Washing Increase the number and volume of wash steps to remove unbound reagents.

Experimental Protocols

General Protocol for a Fluorescence-Based In Vitro Enzyme Assay

This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your particular enzyme and substrate.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, HEPES) at the desired pH and store at 4°C.

    • Prepare a stock solution of the this compound fluorescent substrate in a suitable solvent (e.g., DMSO).

    • Prepare enzyme and inhibitor/test compound stock solutions.

  • Assay Procedure (96-well format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of inhibitor/test compound or vehicle control to the appropriate wells.

    • Add 20 µL of the enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the this compound fluorescent substrate to all wells.

    • Immediately measure the fluorescence at the optimal excitation and emission wavelengths for this compound in kinetic mode for a set duration (e.g., 60 minutes with readings every 2 minutes). Alternatively, for an endpoint assay, incubate for a fixed time and then stop the reaction before reading the fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

    • Determine the reaction rate (slope of the linear portion of the kinetic curve) or the final fluorescence intensity.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

Visualizations

Experimental_Workflow Generic this compound In Vitro Assay Workflow reagent_prep Reagent Preparation (Buffer, this compound, Enzyme, Compounds) plate_setup Plate Setup (Add Buffer, Compounds/Vehicle) reagent_prep->plate_setup enzyme_add Add Enzyme (Pre-incubate) plate_setup->enzyme_add reaction_start Initiate Reaction (Add this compound Substrate) enzyme_add->reaction_start read_plate Measure Fluorescence (Kinetic or Endpoint) reaction_start->read_plate data_analysis Data Analysis (Background Subtraction, Rate Calculation) read_plate->data_analysis

Caption: A generalized workflow for a fluorescence-based in vitro assay using the this compound probe.

Troubleshooting_Logic Troubleshooting Decision Tree for this compound Assay Variability start Assay Variability Observed check_signal Evaluate Signal: High, Low, or Inconsistent? start->check_signal high_bg High Background check_signal->high_bg High low_signal Low Signal check_signal->low_signal Low inconsistent Inconsistent Replicates check_signal->inconsistent Inconsistent check_autofluor Check Autofluorescence (Plate, Media, Compounds) high_bg->check_autofluor check_instrument Verify Instrument Settings (Ex/Em, Gain) low_signal->check_instrument check_pipetting Review Pipetting Technique inconsistent->check_pipetting optimize_wash Optimize Washing Steps check_autofluor->optimize_wash titrate_reagents_bg Titrate this compound/Enzyme Concentration optimize_wash->titrate_reagents_bg solution Problem Resolved titrate_reagents_bg->solution check_reagents_low Check Reagent Integrity and Concentration check_instrument->check_reagents_low optimize_incubation Optimize Incubation Time check_reagents_low->optimize_incubation optimize_incubation->solution check_seeding Verify Cell Seeding Uniformity check_pipetting->check_seeding mitigate_edge Mitigate Edge Effects check_seeding->mitigate_edge mitigate_edge->solution

Caption: A decision tree to guide troubleshooting efforts for common issues in the this compound assay.

References

Technical Support Center: Optimizing IMU-838 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "FD-838" was not identified in publicly available scientific literature. This technical support center has been developed based on information for IMU-838 (vidofludimus calcium) , a well-documented dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, assuming "this compound" was a typographical error.

This resource is intended for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments with IMU-838.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of IMU-838?

A1: IMU-838, also known as vidofludimus (B1684499) calcium, is a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is the rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in rapidly proliferating cells, such as activated lymphocytes.[4][5] By inhibiting DHODH, IMU-838 depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on highly metabolically active T and B cells, thereby exerting an anti-inflammatory effect.[5][6] Additionally, IMU-838 has shown anti-viral properties, as viruses rely on the host cell's machinery for replication.[1]

Q2: What is a typical starting concentration range for IMU-838 in cell-based assays?

A2: Based on preclinical data, a starting concentration range of 1 µM to 50 µM is recommended for most cell-based assays. The half-maximal inhibitory concentration (IC50) for the in vitro inhibition of cytokine release in human lymphocytes is approximately 5–8 μM.[7] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your experimental system.

Q3: How should I prepare and store IMU-838 stock solutions?

A3: For in vitro experiments, IMU-838 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: Are there any known off-target effects of IMU-838?

A4: IMU-838 is considered a next-generation, selective DHODH inhibitor with fewer off-target effects on kinases compared to first-generation DHODH inhibitors like teriflunomide.[8] This increased selectivity may contribute to a better safety profile.[3]

Troubleshooting Guides

Issue 1: Reduced or No Efficacy of IMU-838 in Cell-Based Assays
Possible Cause Troubleshooting Steps
Presence of Uridine (B1682114) in Culture Medium Standard fetal bovine serum (FBS) contains uridine, which can be utilized by cells through the pyrimidine salvage pathway, bypassing the DHODH-dependent de novo synthesis. This will rescue cells from the effects of IMU-838. Solution: Use dialyzed FBS (dFBS) to remove small molecules like uridine. As a control, add back exogenous uridine to confirm the on-target effect of IMU-838.
Cell Line-Specific Resistance Different cell lines have varying dependencies on the de novo versus the salvage pathway for pyrimidine synthesis. Cells with a highly active salvage pathway will be more resistant to DHODH inhibitors. Solution: If possible, choose a cell line known to be sensitive to DHODH inhibition. Perform a dose-response experiment comparing your cell line to a known sensitive cell line.
Suboptimal Drug Concentration The concentration of IMU-838 may be too low to elicit a response in your specific cell line or assay. Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your endpoint of interest (e.g., proliferation, cytokine production).
Incorrect Assay Timing The effects of pyrimidine depletion may take time to manifest. Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing the desired effect.
Compound Degradation Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. Solution: Prepare fresh stock solutions and aliquot them for single use. Store at -20°C or -80°C.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variability in the final readout. Solution: Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and proper pipetting techniques.
Edge Effects in Multi-well Plates Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Compound Precipitation High concentrations of IMU-838 may precipitate out of the culture medium, especially if the DMSO concentration is too high. Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells.

Data Presentation

Table 1: In Vitro Efficacy of IMU-838 (Vidofludimus Calcium)

ParameterCell Type/Assay ConditionValue
IC50 for Cytokine Release Human Lymphocytes~5-8 µM[7]
EC50 for T-cell Proliferation Activated Human T-cellsIn the low micromolar range (specific value not publicly available, but potent inhibition observed)[6]
EC50 for B-cell Proliferation Activated Human B-cellsIn the low micromolar range (specific value not publicly available, but potent inhibition observed)[6]

Table 2: Clinical Dose-Response of IMU-838 in Relapsing-Remitting Multiple Sclerosis (24-week treatment)

Daily DoseReduction in Cumulative Unique Active MRI Lesions (vs. Placebo)
10 mg2% increase[9]
30 mg76% reduction[9]
45 mg71% reduction[9]

Experimental Protocols

Protocol 1: Determining the IC50 of IMU-838 on T-Cell Proliferation using CFSE Staining

This protocol provides a general framework for assessing the anti-proliferative effects of IMU-838 on primary T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)

  • IMU-838

  • DMSO (vehicle control)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate T-cells: Isolate T-cells from human PBMCs using a negative selection method according to the manufacturer's protocol.

  • CFSE Staining:

    • Resuspend T-cells at a concentration of 1-5 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium (with 10% dFBS).

    • Wash the cells twice with complete RPMI medium.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well U-bottom plate.

    • Prepare a serial dilution of IMU-838 in complete RPMI medium at 2x the final desired concentrations. Also, prepare a vehicle control (DMSO) at the same dilution as the highest IMU-838 concentration.

    • Add 100 µL of the 2x IMU-838 dilutions or vehicle control to the respective wells.

    • Add anti-CD3/anti-CD28 antibodies to all wells (except for an unstimulated control) at a pre-determined optimal concentration for T-cell activation.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS containing 2% dFBS.

    • Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the live lymphocyte population and examining the CFSE dilution profile. Each peak of decreasing fluorescence intensity represents a cell division.

  • Data Analysis:

    • Calculate the percentage of proliferated cells for each concentration of IMU-838.

    • Plot the percentage of proliferation against the log of the IMU-838 concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Mandatory Visualizations

DHODH_Pathway Glutamine Glutamine + Aspartate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Nucleotides Pyrimidines (UTP, CTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation IMU838 IMU-838 IMU838->Dihydroorotate Inhibition

Caption: Mechanism of action of IMU-838 on the de novo pyrimidine synthesis pathway.

experimental_workflow start Isolate T-cells from PBMCs cfse Label T-cells with CFSE start->cfse seed Seed cells in 96-well plate cfse->seed treat Add IMU-838 & Activators seed->treat incubate Incubate 72-96 hours treat->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze CFSE dilution & Calculate IC50 acquire->analyze

Caption: Experimental workflow for determining the IC50 of IMU-838 on T-cell proliferation.

References

How to prevent degradation of FD-838 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FD-838

Disclaimer: The following information is a general guide for preventing the degradation of experimental compounds. "this compound" does not correspond to a known compound in the public domain, and this guide is based on established best practices for handling laboratory-grade chemical compounds.

Troubleshooting Guide

This guide addresses common issues that may arise due to the potential degradation of this compound during your experiments.

Q1: My experimental results with this compound are inconsistent. Could this be due to degradation?

A1: Yes, inconsistent results are a common sign of compound degradation. Degradation can lead to a decrease in the active concentration of this compound and the formation of new, interfering substances.

  • Immediate Actions:

    • Prepare a fresh stock solution of this compound from a new or properly stored solid sample.

    • Compare the results from the fresh stock with your previous results.

    • Review your storage and handling procedures against the recommendations in the FAQ section.

  • Troubleshooting Workflow:

    A Inconsistent Experimental Results B Prepare Fresh This compound Stock Solution A->B C Compare Results with Fresh vs. Old Stock B->C D Results are Consistent Now? C->D E Issue Resolved: Old Stock Degraded D->E Yes F Issue Persists: Investigate Other Factors D->F No G Review Storage and Handling Procedures E->G

    Troubleshooting workflow for inconsistent results.

Q2: I observe a color change in my this compound solution. What does this indicate?

A2: A change in color, clarity, or the appearance of precipitates often indicates chemical degradation or insolubility.

  • Possible Causes:

    • Oxidation: Exposure to air can cause oxidation.

    • Light Sensitivity: The compound may be photolabile.

    • pH Instability: The pH of your buffer may be causing the compound to degrade or precipitate.

    • Contamination: The solution might be contaminated.

  • Recommendations:

    • Discard the solution immediately.

    • Prepare a new solution using high-purity solvents and degassed buffers if sensitivity to oxygen is suspected.

    • Protect the new solution from light by using amber vials or wrapping the container in aluminum foil.

Q3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks for this compound. What could be the reason?

A3: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products.

  • Action Plan:

    • Run a fresh, carefully prepared standard of this compound to confirm its retention time and purity.

    • If new peaks are still present in your experimental samples, consider performing a forced degradation study to identify the conditions causing the degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: While specific conditions for this compound are unknown, general best practices for storing novel compounds are as follows:

ConditionSolid FormIn Solution
Temperature -20°C or -80°C-80°C (for long-term) or -20°C (for short-term)
Light Protect from light (use amber vials)Protect from light (use amber vials or foil)
Atmosphere Store under an inert gas (e.g., argon, nitrogen)Use degassed solvents; store under inert gas
Moisture Store with a desiccantUse anhydrous solvents

Q2: What is the best way to prepare stock solutions of this compound?

A2: To ensure the stability and accuracy of your stock solutions:

  • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Use high-purity, anhydrous solvents (e.g., DMSO, ethanol).

  • Sonicate briefly in a water bath to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How can I determine the stability of this compound in my specific experimental buffer?

A3: You can perform a simple stability test:

  • Prepare a solution of this compound in your experimental buffer.

  • Incubate the solution under your experimental conditions (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS.

  • Monitor the peak area of this compound over time. A significant decrease indicates instability.

Experimental Protocols

Forced Degradation Study Protocol

This study is designed to identify the degradation triggers for a compound like this compound.

  • Preparation: Prepare several identical solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose each solution to one of the following stress conditions:

    • Acidic: Add 0.1 N HCl.

    • Basic: Add 0.1 N NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to UV light (e.g., 254 nm).

  • Time Points: Collect samples at regular intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze all samples, including a control sample stored under ideal conditions, by a stability-indicating method like HPLC or LC-MS.

  • Evaluation: Compare the chromatograms to identify the conditions that cause a significant decrease in the main compound peak and the appearance of new peaks.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Multiple This compound Solutions B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (60°C) A->E F Photolytic (UV) A->F G Collect Samples at Time Points B->G C->G D->G E->G F->G H HPLC / LC-MS Analysis G->H I Compare Results to Control H->I cluster_pathway Hypothetical Signaling Pathway cluster_inhibitor Inhibitor Action A Receptor B Kinase A A->B C Kinase B B->C D Transcription Factor C->D E Gene Expression D->E FD838 This compound (Active) FD838->C Inhibition Degraded Degraded this compound (Inactive) FD838->Degraded Degradation

Technical Support Center: Synthesis of FD-838 Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of FD-838 stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product and its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and its stereoisomers?

A1: The primary challenges in the synthesis of this compound stereoisomers revolve around the construction of the densely functionalized spiro-γ-lactam core with precise stereocontrol. Key difficulties include:

  • Stereoselective formation of the spirocyclic center: Creating the quaternary carbon at the spiro-junction with the desired stereochemistry is a significant hurdle.

  • Control of multiple stereocenters: this compound has several stereocenters, and achieving the correct relative and absolute stereochemistry requires highly selective reactions.

  • Intermediate instability: Certain intermediates in the synthetic pathway, such as those containing maleimide (B117702) aldehydes, can be unstable and prone to decomposition, leading to low yields.

  • Purification of diastereomers: Separating the desired stereoisomer from a mixture of diastereomers can be challenging and often requires specialized chromatographic techniques like chiral HPLC.

Q2: A key intermediate in our synthesis, an aldehyde-bearing N-substituted maleimide, is decomposing upon isolation. What could be the cause and how can we mitigate this?

A2: The instability of maleimide-containing aldehydes is a known issue. Decomposition can be catalyzed by light, acid, or base, and can also occur through polymerization or retro-Michael reactions. To address this, consider the following:

  • Use in situ: If possible, generate the aldehyde and use it immediately in the next step without isolation.

  • Optimize purification: If isolation is necessary, use mild purification techniques such as rapid column chromatography on neutral silica (B1680970) gel, minimizing exposure to harsh conditions.

  • Protecting group strategy: Consider a protecting group for the aldehyde that can be removed under very mild conditions immediately before the next reaction.

Q3: We are observing poor diastereoselectivity in the formation of the spiro-γ-lactam core. What strategies can we employ to improve this?

A3: Achieving high diastereoselectivity in spiro-γ-lactam synthesis is critical. Several factors can influence the stereochemical outcome:

  • Chiral auxiliaries: Employing a chiral auxiliary on one of the reacting partners can effectively bias the facial selectivity of the cyclization reaction.

  • Catalyst control: For catalytic reactions, such as the Stetter reaction, the choice of the chiral N-heterocyclic carbene (NHC) catalyst is crucial. Screening different catalysts may be necessary to find one that provides optimal stereoselectivity.

  • Substrate control: The steric and electronic properties of the substrates can influence the transition state of the cyclization. Modifying substituents on the precursors may favor the formation of the desired diastereomer.

  • Reaction conditions: Temperature, solvent, and the presence of additives can all impact diastereoselectivity. A thorough optimization of these parameters is recommended.

Troubleshooting Guides

Problem 1: Low Yield or Enantioselectivity in the Asymmetric Stetter Reaction for the Synthesis of the this compound Core

The asymmetric Stetter reaction is a key step in some reported syntheses of the this compound core. Low yields or poor enantioselectivity are common issues.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Screen a variety of chiral N-heterocyclic carbene (NHC) precatalysts. The steric and electronic properties of the catalyst are critical for high enantioselectivity.
Base Incompatibility The choice of base is crucial. Screen different bases (e.g., DBU, KHMDS) and their stoichiometry. The base should be strong enough to deprotonate the precatalyst but not cause side reactions.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of aprotic solvents (e.g., THF, DCM, Toluene).
Substrate Quality Ensure the aldehyde and the Michael acceptor are pure. Impurities can poison the catalyst or lead to side reactions.
Reaction Temperature Lowering the reaction temperature can often improve enantioselectivity, although it may require longer reaction times.
Problem 2: Formation of Side Products in the Snider-Type Tandem Epoxidation/Cyclization

The Snider-type tandem epoxidation is a powerful method for constructing the spirocyclic core of this compound. However, it can be prone to side reactions.

Potential Cause Troubleshooting Steps
Over-oxidation Use of a stoichiometric amount of the oxidizing agent (e.g., m-CPBA) is critical. Excess oxidant can lead to unwanted side products.
Epoxide Ring-Opening The reaction conditions can influence the stability of the formed epoxide. Under acidic conditions, the epoxide ring can be opened by nucleophiles. Ensure the reaction is run under neutral or buffered conditions if necessary.[1][2][3][4]
Incorrect Cyclization Pathway The stereochemistry of the starting material can dictate the cyclization pathway. Ensure the precursor has the correct stereochemistry for the desired tandem reaction.
Temperature Control These reactions can be exothermic. Maintaining a low and controlled temperature is crucial to prevent side reactions and decomposition.
Problem 3: Difficulty in Separating this compound Stereoisomers

The final product of the synthesis is often a mixture of diastereomers that can be difficult to separate.

Potential Cause Troubleshooting Steps
Similar Polarity of Diastereomers Standard silica gel chromatography may not be sufficient to separate diastereomers with very similar polarities.
Lack of a Chromophore for Detection If the compounds lack a strong UV chromophore, detection during HPLC can be challenging.
Co-elution of Isomers The chosen chromatographic conditions may not be optimal for resolving the stereoisomers.
Solution Chiral HPLC: This is the most effective method for separating stereoisomers.[5][6][7][8][9] Screen different chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often successful.[8] Derivatization: If separation of the final products is challenging, consider separating an earlier intermediate that may have better separation properties. Alternatively, derivatization of the final products with a chiral resolving agent can create diastereomers with larger differences in physical properties, facilitating separation.

Data Presentation

Table 1: Comparison of Key Reaction Parameters for Asymmetric Synthesis of Spiro-γ-Lactam Cores

MethodKey ReactionCatalyst/ReagentDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Yield (%)Reference
Rovis et al.Asymmetric Stetter ReactionChiral N-Heterocyclic Carbene>20:1 dr, 94% ee85Towards the total synthesis of this compound: modular enantioselective assembly of the core
Kim et al.Snider-Type Tandem Epoxidationm-CPBADiastereoselective65Total Synthesis of (-)-FD-838 and (-)-Cephalimysin A

Note: This table is a summary of representative data from published literature and should be used as a general guide. Optimal conditions may vary depending on the specific substrates and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Stetter Reaction

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral N-heterocyclic carbene (NHC) precatalyst (e.g., 10 mol%).

  • Add dry, degassed solvent (e.g., THF).

  • Add the base (e.g., KHMDS, 10 mol%) and stir the mixture at room temperature for 15-30 minutes to generate the active carbene catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the Michael acceptor to the reaction mixture.

  • Slowly add a solution of the aldehyde substrate in the reaction solvent via syringe pump over several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis This compound Stereoisomer Synthesis cluster_troubleshooting Troubleshooting Guide start Start Synthesis stetter Asymmetric Stetter Reaction start->stetter epoxidation Tandem Epoxidation/Cyclization stetter->epoxidation low_yield_ee Low Yield or Enantioselectivity? stetter->low_yield_ee Issue purification Purification of Stereoisomers epoxidation->purification side_products Side Products Observed? epoxidation->side_products Issue end_product Desired this compound Stereoisomer purification->end_product separation_issue Poor Diastereomer Separation? purification->separation_issue Issue optimize_catalyst Optimize Catalyst & Base low_yield_ee->optimize_catalyst Yes optimize_conditions Adjust Temp. & Solvent low_yield_ee->optimize_conditions Yes check_reagents Check Reagent Purity low_yield_ee->check_reagents Yes control_stoichiometry Control Oxidant Stoichiometry side_products->control_stoichiometry Yes buffer_reaction Buffer Reaction Mixture side_products->buffer_reaction Yes control_temp Maintain Low Temperature side_products->control_temp Yes chiral_hplc Use Chiral HPLC separation_issue->chiral_hplc Yes derivatize Derivatize for Separation separation_issue->derivatize Yes optimize_catalyst->stetter optimize_conditions->stetter Re-run check_reagents->stetter Re-run control_stoichiometry->epoxidation Re-run buffer_reaction->epoxidation Re-run control_temp->epoxidation Re-run chiral_hplc->end_product Success derivatize->purification Re-run Separation Signaling_Pathway cluster_stetter Asymmetric Stetter Reaction Logic cluster_factors Influencing Factors aldehyde Aldehyde Substrate intermediate Acyl Anion Intermediate aldehyde->intermediate michael_acceptor Michael Acceptor product Adduct with High ee/dr michael_acceptor->product nhc_catalyst Chiral NHC Catalyst nhc_catalyst->intermediate base Base base->nhc_catalyst activates intermediate->product attacks catalyst_structure Catalyst Structure catalyst_structure->nhc_catalyst solvent_polarity Solvent Polarity solvent_polarity->intermediate temperature Reaction Temperature temperature->product substrate_sterics Substrate Sterics substrate_sterics->product

References

Technical Support Center: Enhancing the Bioavailability of FD-838

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FD-838. This resource is designed for researchers, scientists, and drug development professionals to provide solutions for enhancing the in vivo bioavailability of this compound, a promising therapeutic candidate. Due to its physicochemical properties, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[1][2][3] The primary hurdle to achieving adequate systemic exposure for in vivo studies is its poor solubility.[1]

This guide offers troubleshooting advice, formulation protocols, and answers to frequently asked questions to help you overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: this compound is a BCS Class II compound, meaning it is highly permeable across intestinal membranes but has very low aqueous solubility.[1][2] For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] The low solubility of this compound means that its dissolution is the rate-limiting step for absorption, leading to low and variable bioavailability.[1]

Q2: What are the initial steps to improve the bioavailability of this compound for my first in vivo studies?

A2: For initial preclinical studies, the goal is to develop a simple and reproducible formulation that provides adequate drug exposure. Key strategies include:

  • Co-solvent Systems: Dissolving this compound in a water-miscible organic solvent (like DMSO) and then diluting it in a vehicle (like PEG400 or corn oil) is a common starting point.[4][5]

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[6][7] Techniques like micronization or nanosuspension can be employed.[7][8]

  • Lipid-Based Formulations: Since this compound is lipophilic, formulating it in lipid-based systems such as oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.[8][9][10]

  • Use of Solubilizing Excipients: Incorporating surfactants (e.g., Tween 80, Kolliphor® EL) or complexing agents (e.g., cyclodextrins) can help keep the drug in solution.[6][11]

Q3: Can you provide a simple, starting formulation for an oral gavage study in mice?

A3: A widely used and effective initial formulation for poorly soluble compounds is a co-solvent/surfactant system. A common example is a vehicle composed of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline . The protocol would be to first dissolve this compound in DMSO, then add PEG400 and Tween 80, vortex thoroughly, and finally add the saline. Always prepare this formulation fresh before dosing.

Q4: My compound is precipitating out of the formulation after I add the aqueous component. What should I do?

A4: Precipitation is a common issue when diluting an organic stock solution into an aqueous vehicle.[12] This indicates that the final concentration of the organic co-solvent is insufficient to maintain the solubility of this compound. Refer to the Troubleshooting Guide below for detailed solutions.

Formulation Strategy Workflow

The following diagram outlines a general workflow for selecting an appropriate formulation strategy for a poorly soluble compound like this compound.

G Formulation Selection Workflow for this compound cluster_0 cluster_1 cluster_2 start Characterize this compound (Solubility, pKa, LogP) sol_screen Perform Solubility Screen (Co-solvents, Lipids, Surfactants) start->sol_screen form_select Select Formulation Approach sol_screen->form_select cosolvent Co-solvent System (e.g., DMSO/PEG400) form_select->cosolvent Simple & Quick lipid Lipid-Based System (e.g., SEDDS) form_select->lipid High Lipophilicity nano Nanosuspension form_select->nano High Dose Needed optimize Optimize Formulation & Assess Stability cosolvent->optimize lipid->optimize nano->optimize pk_study Conduct Pilot PK Study optimize->pk_study analyze Analyze PK Data & Iterate if Needed pk_study->analyze analyze->form_select Bioavailability Too Low end Proceed with Efficacy Studies analyze->end Exposure Sufficient

Caption: Workflow for selecting and optimizing a formulation for this compound.

Troubleshooting Guide: Formulation Issues

This guide addresses common problems encountered when formulating this compound for in vivo studies.

Problem Possible Cause Recommended Solution
This compound precipitates out of solution during preparation or upon standing. Exceeded Solubility Limit: The concentration of this compound is too high for the chosen vehicle system.[13]1. Increase Co-solvent/Surfactant: Increase the proportion of the solubilizing agents (e.g., PEG400, Tween 80). 2. Reduce Drug Concentration: Lower the target dose if experimentally permissible. 3. Switch to a Stronger System: Consider a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[8]
Temperature Effects: Solubility may decrease at lower temperatures (e.g., room temperature vs. preparation temperature).[13]1. Gentle Warming: Gently warm the solution during preparation (ensure this compound is heat-stable).[12] 2. Prepare Fresh: Always prepare the formulation immediately before administration to minimize time for precipitation.[13]
High viscosity of the formulation, making it difficult to administer via oral gavage. High Polymer Concentration: High concentrations of excipients like PEG400 or methylcellulose (B11928114) can significantly increase viscosity.1. Adjust Vehicle Ratios: Decrease the concentration of the high-viscosity component and replace it with a less viscous one (e.g., water or saline), ensuring the drug remains in solution. 2. Use a Different Polymer: Switch to a lower viscosity grade of the polymer if available.
Animals show signs of distress or toxicity post-dosing (e.g., lethargy, ruffled fur). Vehicle Toxicity: High concentrations of certain organic solvents, especially DMSO, can be toxic to animals.[12]1. Minimize Harsh Solvents: Keep the final concentration of DMSO below 10% (ideally <5%) in the dosing solution.[12] 2. Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound toxicity and vehicle effects.
Improper Gavage Technique: Physical injury during administration can cause distress.[12]1. Use Correct Technique: Ensure proper training and use of appropriately sized gavage needles.[12] 2. Check Volume Limits: Do not exceed the recommended dosing volume for the animal species (e.g., typically 10 mL/kg for mice).
Inconsistent or highly variable plasma concentrations in PK studies. Formulation Instability: The drug may be precipitating in the syringe or in the GI tract after administration.[13]1. Ensure Homogeneity: Vortex the formulation vigorously before drawing each dose. 2. Use a Suspension: If a solution is not stable, consider a homogenous, particle-reduced suspension (e.g., nanosuspension) with a suspending agent like carboxymethyl cellulose.[14]
Food Effects: The presence or absence of food in the animal's stomach can significantly alter the absorption of lipophilic drugs.1. Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours) for all animals before dosing.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids of the GI tract.[8] This can significantly enhance the solubility and absorption of lipophilic drugs.

Materials:

  • This compound

  • Oil: Capryol™ 90 (Caprylic/capric mono- and diglycerides)

  • Surfactant: Kolliphor® EL (Polyoxyl 35 castor oil)

  • Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)

Procedure:

  • Solubility Screening: First, determine the solubility of this compound in each individual excipient to select the best components.

  • Component Mixing: Based on solubility, prepare the SEDDS vehicle by mixing the oil, surfactant, and co-solvent. A common starting ratio is 30:40:30 (Oil:Surfactant:Co-solvent, w/w).

  • Drug Loading: Add the calculated amount of this compound to the SEDDS vehicle.

  • Dissolution: Vortex and gently warm the mixture (e.g., to 40°C) until the this compound is completely dissolved, resulting in a clear, homogenous pre-concentrate.

  • Characterization (Optional but Recommended): Assess the self-emulsification properties by adding a small amount of the SEDDS pre-concentrate to water and observing the formation of an emulsion. Droplet size can be measured using dynamic light scattering.

  • Administration: The final clear solution can be administered directly via oral gavage.

Protocol 2: General Pharmacokinetic (PK) Study in Mice

This protocol provides a basic framework for a pilot PK study to evaluate a new this compound formulation.

Study Design:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (for bioavailability calculation), n=3.

    • Group 2: Oral (PO) administration of this compound formulation, n=3-4 per time point (for composite curve) or n=3-4 with serial bleeding.

  • Dose:

    • IV: 1 mg/kg (in a suitable IV vehicle, e.g., 5% DMSO in 20% Solutol HS 15/saline).

    • PO: 10 mg/kg.

Procedure:

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Fasting: Fast animals for 4 hours prior to dosing (water ad libitum).

  • Dosing:

    • Administer the IV dose via the tail vein.

    • Administer the PO dose via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., ~30-50 µL) at specified time points.[15] For a typical study, these might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.[16][17]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at ~2,000g for 10 minutes at 4°C to separate plasma.[18]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.[18]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).

Data Presentation: Example PK Data

The table below presents hypothetical pharmacokinetic data comparing a simple suspension of this compound to an optimized SEDDS formulation, illustrating the potential for significant bioavailability enhancement.

Formulation Dose (mg/kg, PO) Cmax (ng/mL) Tmax (hr) AUC0-24hr (ng·hr/mL) Oral Bioavailability (F%)
0.5% CMC Suspension10150 ± 452.0650 ± 1803%
SEDDS Formulation101250 ± 3101.05400 ± 95025%

Factors Affecting Oral Bioavailability

This diagram illustrates the key barriers this compound must overcome after oral administration to reach systemic circulation. Enhancing solubility is the first and most critical step.

G cluster_gut Gastrointestinal Tract cluster_liver Liver compound This compound in Formulation (Oral Gavage) dissolution 1. Dissolution (Drug must dissolve) compound->dissolution absorption 2. Absorption (Cross intestinal wall) dissolution->absorption Soluble Drug metabolism 3. First-Pass Metabolism (Drug may be degraded) absorption->metabolism Absorbed Drug circulation Systemic Circulation (Bioavailable Drug) metabolism->circulation Metabolically Stable Drug

Caption: Key physiological barriers to the oral bioavailability of this compound.

References

Technical Support Center: Refining the Purification of FD-838

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification process of FD-838.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Final Yield Incomplete Crystallization: The compound may not be fully precipitating out of the solution.1. Optimize the solvent/anti-solvent ratio. A 1:3 ratio of ethyl acetate (B1210297) to heptane (B126788) is a good starting point. 2. Reduce the crystallization temperature. Cooling to 0-5°C for at least 2 hours is recommended. 3. Introduce seed crystals to initiate crystallization if spontaneous nucleation is not occurring.
Adsorption to Glassware: this compound can adhere to glass surfaces, especially if the solution is highly concentrated.1. Silanize glassware prior to use to minimize surface interactions. 2. Rinse all glassware with the mother liquor or a small amount of the crystallization solvent to recover any adsorbed product.
Degradation during Drying: The compound may be sensitive to high temperatures.Dry the purified product under vacuum at a temperature not exceeding 40°C.
High Impurity Levels Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with this compound.1. Perform a recrystallization step. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly. 2. Consider a column chromatography step prior to final crystallization if baseline separation of impurities is challenging.
Inadequate Washing: Residual solvents and soluble impurities may remain in the final product.Wash the filtered crystals thoroughly with a cold 1:4 mixture of ethyl acetate and heptane. Ensure the wash solvent is pre-chilled to 0-5°C.
Poor Crystal Formation Rapid Crystallization: Fast precipitation can lead to the formation of amorphous solid or very fine needles that are difficult to filter.1. Slow down the addition of the anti-solvent. 2. Allow the solution to cool gradually to room temperature before transferring to an ice bath.
Solvent System: The chosen solvent/anti-solvent pair may not be optimal for crystal growth.Experiment with alternative solvent systems. Dichloromethane/hexane or acetone/water mixtures have shown promise in preliminary studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the crystallization of this compound?

A1: A mixture of ethyl acetate and heptane is the most effective solvent system identified for achieving high purity and good crystal morphology of this compound. The recommended procedure involves dissolving the crude material in ethyl acetate and then slowly adding heptane as an anti-solvent to induce crystallization.

Q2: How can I remove the persistent Impurity B, which has a similar polarity to this compound?

A2: Impurity B can be challenging to remove by simple crystallization. A multi-step approach is recommended. First, perform a slurry wash of the crude material with a 1:1 mixture of ethyl acetate and heptane. Following this, proceed with the standard recrystallization protocol. If Impurity B persists, a final purification by preparative HPLC may be necessary.

Q3: What are the ideal storage conditions for purified this compound?

A3: this compound is stable at room temperature in a desiccated environment, protected from light. For long-term storage (greater than 6 months), it is recommended to store the compound at -20°C.

Q4: My final product is a fine powder instead of distinct crystals. How does this affect purity and how can I improve it?

A4: A fine powder can indicate rapid precipitation, which may trap impurities and residual solvents. While the chemical purity might still be acceptable, the physical properties can be suboptimal for downstream applications. To improve crystal size, reduce the rate of anti-solvent addition and allow for a slower cooling process. Using a slightly lower initial concentration of this compound in the ethyl acetate can also promote the growth of larger, more well-defined crystals.

Experimental Protocols

Standard Recrystallization of this compound
  • Dissolve 1.0 g of crude this compound in approximately 10 mL of ethyl acetate at 50°C.

  • Once fully dissolved, slowly add 30 mL of heptane while maintaining the temperature.

  • Allow the solution to cool gradually to room temperature.

  • Once crystals begin to form, place the flask in an ice bath (0-5°C) for a minimum of 2 hours.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with 10 mL of a pre-chilled (0-5°C) 1:4 mixture of ethyl acetate and heptane.

  • Dry the purified crystals under vacuum at 40°C to a constant weight.

Preparative HPLC for High Purity this compound
Parameter Condition
Column C18, 5 µm, 19 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 15 mL/min
Detection 254 nm
Injection Volume 1 mL (10 mg/mL in 1:1 Acetonitrile/Water)

Visualizations

experimental_workflow cluster_crude Crude this compound Processing cluster_purification Purification Steps Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Ethyl Acetate Crystallization Crystallization Dissolution->Crystallization Add Heptane Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Low_Yield Low_Yield Start->Low_Yield Problem Assessment Incomplete_Crystallization Incomplete_Crystallization Low_Yield->Incomplete_Crystallization Yes Adsorption Adsorption Low_Yield->Adsorption No Optimize_Solvent Optimize Solvent Ratio Cool to 0-5°C Incomplete_Crystallization->Optimize_Solvent Silanize_Glassware Silanize Glassware Rinse with Mother Liquor Adsorption->Silanize_Glassware

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of FD-838 and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel compound FD-838's performance against established commercial fungicides, supported by available experimental data.

A novel hetero-spirocyclic gamma-lactam alkaloid, this compound, isolated from the mycelia of the basidiomycete Hericium erinaceum, has demonstrated notable in vitro antifungal activity against significant plant pathogens. This guide provides a comparative overview of its efficacy relative to commercial fungicides, based on published data.

Quantitative Efficacy Comparison

This compound has shown significant inhibitory effects on the growth of Botrytis cinerea and Glomerella cingulata, two fungal species responsible for costly diseases in a wide range of crops. The available data indicates that this compound exhibits a Minimum Inhibitory Concentration (MIC) of 6.25 µM against both pathogens. This potency is reported to be comparable to that of the widely-used commercial fungicide, carbendazim.[1]

To provide a broader context for these findings, the following table summarizes the reported MIC and half-maximal effective concentration (EC₅₀) values for several commercial fungicides against Botrytis cinerea. Data for Glomerella cingulata is less consistently reported in publicly available literature.

CompoundTarget PathogenEfficacy MeasurementReported Value (µg/mL)Fungicide Class
This compound Botrytis cinereaMIC~2.44Hetero-spirocyclic gamma-lactam alkaloid
This compound Glomerella cingulataMIC~2.44Hetero-spirocyclic gamma-lactam alkaloid
CarbendazimBotrytis cinereaMICSimilar to this compoundBenzimidazole
FludioxonilBotrytis cinereaEC₅₀< 0.1Phenylpyrrole
BoscalidBotrytis cinereaEC₅₀< 0.1Carboxamide (SDHI)
IprodioneBotrytis cinereaEC₅₀< 1Dicarboximide
TebuconazoleBotrytis cinereaEC₅₀< 10Triazole (DMI)
PyrimethanilBotrytis cinereaEC₅₀50Anilinopyrimidine
FenpyrazamineBotrytis cinereaEC₅₀> 10Pyrazole

Note: The MIC for this compound was converted from 6.25 µM to µg/mL for comparison, using a molar mass of 391.4 g/mol . Efficacy of commercial fungicides can vary significantly based on the specific isolate and the presence of resistance.

Experimental Protocols

The determination of the antifungal activity of this compound was conducted using a standardized broth microdilution method. While the complete, detailed protocol from the original study is not publicly available, a general methodology for such assays is outlined below, based on common practices for antifungal susceptibility testing.

General Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

  • Preparation of Fungal Inoculum:

    • Fungal isolates (Botrytis cinerea and Glomerella cingulata) are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).

    • Spores are harvested from the mature cultures and suspended in a sterile saline solution.

    • The spore suspension is adjusted to a standardized concentration (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of Antifungal Solutions:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium, such as Potato Dextrose Broth (PDB) or RPMI-1640, within a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal spore suspension.

    • Control wells are included: a positive control (fungal suspension with no antifungal agent) and a negative control (medium only).

    • The plate is incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, the wells are visually inspected or measured spectrophotometrically for fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for evaluating the efficacy of a new antifungal compound and highlights key fungal signaling pathways that are often the targets of commercial fungicides.

experimental_workflow cluster_discovery Compound Discovery & Isolation cluster_screening In Vitro Efficacy Screening cluster_comparison Comparative Analysis A Isolation of this compound from Hericium erinaceum B Antifungal Susceptibility Testing (Broth Microdilution) A->B Test Compound C Determination of Minimum Inhibitory Concentration (MIC) B->C Observe Growth Inhibition D Comparison with Commercial Fungicides C->D Quantitative Data E Data Analysis and Reporting D->E Efficacy Assessment

A typical workflow for the evaluation of a novel antifungal compound.

signaling_pathways Key Fungal Signaling Pathways Targeted by Commercial Fungicides cluster_membrane Cell Membrane Integrity cluster_respiration Cellular Respiration cluster_division Cell Division cluster_signal Signal Transduction A Ergosterol Biosynthesis B Mitochondrial Respiration (SDHI) C Tubulin Polymerization D MAP Kinase Pathway

Key fungal signaling pathways targeted by various classes of commercial fungicides.

References

A Comparative Analysis of the Anticancer Potential of Bioactive Compounds from Hericium erinaceus and Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents from natural sources has led to the investigation of a wide array of compounds. Among these, extracts and isolated molecules from the medicinal mushroom Hericium erinaceus have demonstrated promising cytotoxic and antitumor activities. This guide provides a comparative overview of the anticancer potential of bioactive compounds from Hericium erinaceus against well-established natural anticancer products: Paclitaxel (B517696), Vincristine (B1662923), and Curcumin (B1669340). The comparison is based on available experimental data on their cytotoxicity, mechanisms of action, and in vivo efficacy.

Data Presentation: A Comparative Overview of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of extracts and compounds from Hericium erinaceus compared to Paclitaxel, Vincristine, and Curcumin against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Table 1: In Vitro Cytotoxicity (IC50) of Hericium erinaceus Extracts and Compounds

Compound/ExtractCancer Cell LineIC50 ValueCitation(s)
Aqueous Extract (Lyophilized Fruiting Bodies)Hep G2 (Liver)6.1 ± 0.2 µg/mL[1][2]
HCT 116 (Colon)5.1 ± 0.1 µg/mL[1][2]
HeLa (Cervical)5.7 ± 0.2 µg/mL[1][2]
MCF-7 (Breast)5.8 ± 0.3 µg/mL[1][2]
Methanol Extract (Lyophilized Fruiting Bodies)Hep G2 (Liver)15.1 ± 1.7 µg/mL[1]
HCT 116 (Colon)9.7 ± 0.8 µg/mL[1]
HeLa (Cervical)11.1 ± 0.8 µg/mL[1]
MCF-7 (Breast)8.5 ± 0.9 µg/mL[1]
HericerinT47D (Breast)5.9 ± 1.6 µM[3]
MDA-MB-231 (Breast)57.5 ± 5.4 µM[3]
IsohericenoneA549 (Lung)2.6 µM[4]
SK-OV-3 (Ovarian)3.1 µM[4]
SK-MEL-2 (Melanoma)1.9 µM[4]
HCT-15 (Colon)2.9 µM[4]
Erinacerin PU87 (Glioma)19.32 µg/mL[4]

Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel, Vincristine, and Curcumin

CompoundCancer Cell LineIC50 ValueCitation(s)
Paclitaxel Various (24h exposure)2.5 - 7.5 nM[1]
MCF-7 (Breast)3.5 µM[5]
MDA-MB-231 (Breast)0.3 µM[5]
SKBR3 (Breast)4 µM[5]
BT-474 (Breast)19 nM[5]
NSCLC cell lines (120h exposure)0.027 µM (median)[4]
Vincristine A549 (Lung)40 nM[6]
MCF-7 (Breast)5 nM[6]
Ovarian cancer4 nM[6]
Neuroblastoma (SY5Y)1.6 nM[6]
Colon cancer0.1 µM[7]
Prostate cancer0.1 µM[7]
Curcumin Hep-G2 (Liver)8.28 µg/mL[8]
HCT116 (Colon)9.64 µg/mL[8]
T47D (Breast)2.07 ± 0.08 µM[9]
MCF7 (Breast)1.32 ± 0.06 µM[9]
MDA-MB-231 (Breast)11.32 ± 2.13 µM[9]
Colorectal cancer cell lines10.26 - 13.31 µM[10]

Mechanisms of Anticancer Activity

The anticancer effects of these natural products are mediated through various cellular and molecular mechanisms, primarily leading to the inhibition of cancer cell growth and induction of cell death.

Hericium erinaceus

Extracts from Hericium erinaceus have been shown to induce apoptosis in cancer cells. The proposed mechanisms include:

  • Induction of Apoptosis: Studies have indicated that extracts can trigger programmed cell death in cancer cells.

  • Inhibition of Angiogenesis: These extracts have been found to reduce the formation of new blood vessels, which is crucial for tumor growth and metastasis. This is achieved by down-regulating pro-angiogenic factors like vascular endothelial growth factor (VEGF), cyclooxygenase 2 (COX-2), and 5-lipoxygenase (5-LOX)[11][12].

  • Immunomodulatory Effects: Some studies suggest that polysaccharides from Hericium erinaceus can enhance the activity of natural killer (NK) cells and macrophages, which are key components of the immune system's response against tumors[11][12].

Paclitaxel

Paclitaxel is a well-established chemotherapeutic agent with a primary mechanism of action involving the disruption of microtubule function[13][14].

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This leads to the formation of stable, non-functional microtubule bundles[13][14].

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase[15][16].

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death[17]. The apoptotic signaling can involve the Bcl-2 family of proteins[13].

Vincristine

Vincristine, a vinca (B1221190) alkaloid, also targets microtubules but through a different mechanism than paclitaxel.

  • Microtubule Destabilization: Vincristine binds to tubulin and inhibits its polymerization into microtubules. This leads to the disassembly of the mitotic spindle[18][19].

  • Mitotic Arrest: The disruption of the mitotic spindle causes the cells to arrest in the metaphase of mitosis[19].

  • Induction of Apoptosis: Similar to paclitaxel, the sustained mitotic arrest ultimately leads to apoptotic cell death.

Curcumin

Curcumin, a polyphenol from turmeric, exhibits a multi-targeted anticancer activity by modulating various signaling pathways[3][20][21].

  • Inhibition of Proliferation and Induction of Apoptosis: Curcumin has been shown to inhibit the growth of a wide range of cancer cells and induce apoptosis.

  • Modulation of Multiple Signaling Pathways: Its anticancer effects are mediated through the regulation of several key signaling pathways, including:

    • NF-κB Pathway: Inhibition of this pathway reduces inflammation and cell survival[11][21].

    • PI3K/Akt Pathway: Downregulation of this pathway inhibits cell proliferation and promotes apoptosis[2][20].

    • MAPK Pathway: Curcumin can modulate the activity of MAPKs, which are involved in cell growth and differentiation[20][21].

    • Wnt/β-catenin Pathway: Inhibition of this pathway can suppress tumor growth[20].

    • JAK/STAT Pathway: Curcumin can interfere with this pathway, which is crucial for cell survival and proliferation[3][20].

In Vivo Anticancer Activity

Preclinical studies in animal models provide valuable insights into the therapeutic potential of these natural products.

Table 3: In Vivo Antitumor Efficacy

Compound/ExtractAnimal ModelTumor TypeDosage/AdministrationKey FindingsCitation(s)
Hericium erinaceus Extracts Mice with CT-26 colon cancer xenograftsColon CancerDaily intraperitoneal injections for 2 weeksSignificant reduction in tumor weight (38-41%)[11][12]
Paclitaxel Nude mice with A549 xenograftsLung CancerOral administrationSignificant inhibition of tumor growth[22]
Mice with cervical carcinoma xenograftsCervical CancerNanoparticle formulation combined with radiotherapySignificantly inhibited tumor growth and prolonged survival[23]
Vincristine Mice with drug-resistant human solid tumorsMelanoma, Breast, Colon CancerLiposomal formulationSensitized resistant tumors to the drug, leading to reduced tumor mass and delayed regrowth[24]
Curcumin Mice with Ehrlich ascites carcinomaAscites Carcinoma40 µg/mLNanocurcumin reduced tumor size by 59.8% compared to 41.4% for free curcumin[8]
Mice with B16-R melanomaMelanomaCombination with an immune preparationSubstantial inhibition of tumor growth and increased survival time[25]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathways

anticancer_signaling_pathways cluster_Hericium Hericium erinaceus cluster_Paclitaxel Paclitaxel cluster_Vincristine Vincristine cluster_Curcumin Curcumin Hericium H. erinaceus Extracts/Compounds Angiogenesis Angiogenesis (VEGF, COX-2, 5-LOX) Hericium->Angiogenesis Apoptosis_H Apoptosis Hericium->Apoptosis_H Immune_Modulation Immune Modulation (NK cells, Macrophages) Hericium->Immune_Modulation Paclitaxel Paclitaxel Microtubules_P Microtubule Stabilization Paclitaxel->Microtubules_P Mitotic_Arrest_P G2/M Arrest Microtubules_P->Mitotic_Arrest_P Apoptosis_P Apoptosis (Bcl-2 family) Mitotic_Arrest_P->Apoptosis_P Vincristine Vincristine Microtubules_V Microtubule Destabilization Vincristine->Microtubules_V Mitotic_Arrest_V Metaphase Arrest Microtubules_V->Mitotic_Arrest_V Apoptosis_V Apoptosis Mitotic_Arrest_V->Apoptosis_V Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB PI3KAkt PI3K/Akt Pathway Curcumin->PI3KAkt MAPK MAPK Pathway Curcumin->MAPK Wnt Wnt/β-catenin Pathway Curcumin->Wnt JAKSTAT JAK/STAT Pathway Curcumin->JAKSTAT

Caption: Comparative overview of the primary anticancer signaling pathways.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Cell_Culture Cancer Cell Culture Treatment Treatment with Natural Product Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity - IC50) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis Analysis) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Treatment->Western_Blot Comparative_Analysis Comparative Analysis of Efficacy and Mechanism Animal_Model Tumor Xenograft Animal Model In_Vivo_Treatment In Vivo Administration of Natural Product Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume/Weight Measurement In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Survival Analysis In_Vivo_Treatment->Survival_Analysis Conclusion Conclusion on Anticancer Potential Comparative_Analysis->Conclusion

Caption: General experimental workflow for evaluating anticancer activity.

References

Cross-Validation of FD-838's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-838 is a novel, investigational small molecule designed as a potent and selective allosteric inhibitor of MEK1 and MEK2, central kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] Aberrant activation of this pathway is a critical driver in over 30% of human cancers, making it a key therapeutic target.[1][3] This guide provides a comparative analysis of this compound against established MEK inhibitors, Trametinib and Cobimetinib (B612205), to cross-validate its mechanism of action and benchmark its performance. The data presented for this compound is hypothetical, based on the desired profile of a next-generation MEK inhibitor, while data for Trametinib and Cobimetinib are derived from published preclinical studies.

Comparative Performance Data

The efficacy and selectivity of MEK inhibitors can be quantified through various assays. The following tables summarize the comparative data for this compound, Trametinib, and Cobimetinib.

Table 1: Biochemical Potency and Kinase Selectivity

Compound Target IC50 (nM) ¹ Kinase Selectivity (vs. MEK5)
This compound (Hypothetical) MEK1/2 0.5 >2,500-fold
Trametinib MEK1/2 1.0 - 2.5[4] >100-fold[4]
Cobimetinib MEK1 0.9[5] High (Specific fold not detailed)[6]

¹ IC50: The half-maximal inhibitory concentration, a measure of a drug's potency.

Table 2: Cellular Potency in BRAF V600E Mutant Melanoma Cell Line (A375)

Compound Assay EC50 (nM) ¹
This compound (Hypothetical) Cell Proliferation 1.5
Trametinib Cell Proliferation ~2.0[4]
Cobimetinib Cell Proliferation ~5.0[5]

¹ EC50: The half-maximal effective concentration, indicating potency in a cell-based assay.

Table 3: In Vivo Antitumor Efficacy in A375 Xenograft Model

Compound Dosage Tumor Growth Inhibition (TGI)
This compound (Hypothetical) 1 mg/kg, daily >95%
Trametinib 3 mg/kg, daily ~80-90%[7]

| Cobimetinib | 10 mg/kg, daily | Significant TGI reported[8] |

Experimental Protocols and Validation Workflows

Accurate cross-validation relies on standardized and reproducible experimental methods. Below are the detailed protocols for the key assays used to characterize and compare these MEK inhibitors.

In Vitro MEK1 Kinase Assay (Biochemical Potency)

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified MEK1 enzyme.

Protocol:

  • Reagents: Recombinant active MEK1, inactive ERK2 substrate, ATP, and the test compound (this compound, Trametinib, or Cobimetinib).

  • Procedure: The kinase reaction is performed in a buffer containing MEK1 and a concentration gradient of the test compound.

  • The reaction is initiated by adding a mixture of ATP and the ERK2 substrate.

  • After incubation, the amount of phosphorylated ERK2 (p-ERK) is quantified. This is typically done using an ELISA-based method with an antibody specific to p-ERK.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of MEK1 inhibition against the logarithm of the compound concentration.

Western Blot for ERK Phosphorylation (Cellular Target Engagement)

Objective: To confirm that the compound inhibits MEK activity within cancer cells by measuring the phosphorylation of its direct substrate, ERK.

Protocol:

  • Cell Culture: A375 melanoma cells are cultured to ~80% confluence.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 2 hours).

  • Lysis: Cells are washed with cold PBS and lysed to extract total protein.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (as a loading control).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP and visualized using a chemiluminescence substrate.

  • Analysis: The band intensities for p-ERK are normalized to total ERK to determine the reduction in ERK phosphorylation.

G cluster_workflow Western Blot Workflow A 1. Seed A375 Cells B 2. Treat with this compound / Comparators A->B C 3. Lyse Cells & Extract Protein B->C D 4. SDS-PAGE & PVDF Transfer C->D E 5. Incubate with Anti-pERK/ERK Antibodies D->E F 6. Detect & Quantify Bands E->F

Figure 1. Experimental workflow for Western Blot analysis of p-ERK.

Cell Proliferation Assay (Cellular Potency)

Objective: To measure the compound's ability to inhibit the growth and proliferation of cancer cells.

Protocol:

  • Cell Seeding: A375 cells are seeded in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, cells are treated with a range of concentrations of the test compound.

  • Incubation: Cells are incubated for 72 hours to allow for cell proliferation.

  • Viability Measurement: A reagent such as CellTiter-Glo® or MTT is added to the wells. These reagents measure ATP levels or metabolic activity, which are proportional to the number of viable cells.

  • Data Analysis: The luminescence or absorbance is measured. The EC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Mouse Xenograft Model (In Vivo Efficacy)

Objective: To evaluate the antitumor activity of the compound in a living organism.

Protocol:

  • Cell Implantation: A375 cells are injected subcutaneously into the flank of immunodeficient mice.[9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[10]

  • Treatment: Mice are randomized into vehicle control and treatment groups. The test compound is administered orally once daily.[10][11]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamics via Western blot).

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating key cellular processes like proliferation and survival.[12] Mutations in genes like BRAF can lead to constant activation of this pathway, driving uncontrolled cancer cell growth.[9] this compound, Trametinib, and Cobimetinib all act by inhibiting MEK1/2, thereby blocking the phosphorylation and activation of ERK and halting the downstream signaling cascade.[4][8][13]

G cluster_pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF (e.g., B-RAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nuc Nucleus (Cell Proliferation, Survival) ERK->Nuc FD838 This compound Trametinib Cobimetinib FD838->MEK

Figure 2. Inhibition of the MAPK/ERK pathway by this compound.

Cross-Validation Logic

The mechanism of action of this compound is cross-validated by demonstrating consistent and superior performance across a cascade of logically connected experiments. Strong biochemical potency must translate to effective target inhibition in cells, which in turn should lead to potent anti-proliferative effects and, ultimately, significant tumor growth inhibition in vivo.

G cluster_logic Mechanism of Action Cross-Validation Logic A Hypothesis: This compound is a potent & selective MEK inhibitor B Biochemical Assay: Does this compound inhibit MEK1/2 kinase activity? A->B Test C Cellular Assay (Western): Does this compound block p-ERK in cells? B->C Translates to D Cellular Assay (Proliferation): Does this compound inhibit cancer cell growth? C->D Results in E In Vivo Model: Does this compound inhibit tumor growth? D->E Predicts F Conclusion: MoA is validated E->F Confirms

Figure 3. Logical flow for cross-validating the mechanism of action.

The comprehensive data profile, validated through standardized biochemical, cellular, and in vivo experiments, serves to cross-validate the mechanism of action of this compound as a potent MEK1/2 inhibitor. The comparative analysis demonstrates its potential for a superior therapeutic profile relative to existing agents like Trametinib and Cobimetinib, warranting further clinical development.

References

Replicating Published Results on Cytotoxicity: A Comparative Guide on FD-891, a Potential Alternative to the Unidentified FD-838

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for published data on the cytotoxicity of a compound referred to as "FD-838" did not yield any specific results. This suggests that "this compound" may be a compound that is not yet described in publicly available scientific literature, a proprietary designation, or a potential typographical error.

However, extensive research has been conducted on a similarly named compound, FD-891 , a 16-membered macrolide antibiotic with potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the published cytotoxicity data for FD-891, offering a valuable resource for researchers interested in this class of compounds. Additionally, we will briefly touch upon ACTM-838 , another compound with a similar designation but a fundamentally different anti-cancer mechanism.

Comparative Cytotoxicity of FD-891

FD-891 has demonstrated significant in vitro cytotoxicity, particularly against leukemia cell lines.[1] Its primary mechanism of action involves the induction of apoptosis through a caspase-8-dependent pathway, leading to the mitochondrial release of cytochrome c.[1][2]

Data Summary

The following table summarizes the reported cytotoxic activity of FD-891 against a panel of human cancer cell lines. The IC50 values represent the concentration of FD-891 required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (nM)Reference
HL-60Promyelocytic Leukemia10-100[1]
JurkatT-cell LeukemiaHighly Sensitive[1][2]
THP-1Monocytic LeukemiaHighly Sensitive[1]
U-937Histiocytic LymphomaHighly Sensitive[1]
HeLaCervical CancerActivity confirmed[3]

Note: "Highly Sensitive" indicates that the source material specified strong cytotoxic effects without providing a precise IC50 value.

Experimental Protocols for Assessing FD-891 Cytotoxicity

The following methodologies are based on published studies to allow for the replication of cytotoxicity experiments with FD-891.

Cell Culture and Treatment

Human cancer cell lines, such as Jurkat (T-cell leukemia), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a specified density and allowed to adhere overnight if applicable. FD-891 is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium before being added to the cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Treat the cells with various concentrations of FD-891 and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Reagent: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Analysis (Caspase Activity and Cytochrome c Release)

To elucidate the mechanism of cell death, further assays can be performed:

  • Caspase Activity: Caspase-8 and caspase-9 activity can be measured using commercially available colorimetric or fluorometric assay kits. These assays typically involve lysing the cells and adding a substrate that produces a detectable signal upon cleavage by the specific caspase.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a hallmark of apoptosis. This can be detected by western blotting of cytosolic and mitochondrial fractions of cell lysates using an antibody specific for cytochrome c.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound like FD-891.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action cell_culture Cell Line Culture (e.g., Jurkat) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep FD-891 Stock Solution Preparation treatment Treatment with FD-891 Dilutions compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) treatment->apoptosis_assay absorbance Absorbance Reading mtt_assay->absorbance viability_calc Cell Viability Calculation (%) absorbance->viability_calc ic50_calc IC50 Determination viability_calc->ic50_calc

Caption: Experimental workflow for assessing the cytotoxicity of FD-891.

A Note on ACTM-838

Searches also identified ACTM-838 , a novel immunotherapy agent. It is important to distinguish its mechanism from that of cytotoxic compounds like FD-891. ACTM-838 is a systemically delivered, genetically engineered Salmonella Typhimurium that targets the tumor microenvironment.[4][5] It delivers immune-stimulating payloads (IL-15plex and an engineered STING agonist) to tumor-resident phagocytic cells, thereby activating a potent anti-tumor immune response.[4][5][6][7] Its therapeutic effect is not based on direct killing of cancer cells but on the modulation of the immune system to recognize and eliminate the tumor. Therefore, a direct comparison of its "cytotoxicity" with that of a compound like FD-891 would not be appropriate.

References

Independent Verification of FD-838's Antileishmanial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antileishmanial compound FD-838's performance against established alternative treatments. The information is supported by experimental data from peer-reviewed studies to aid in the evaluation of its therapeutic potential.

Introduction to this compound

This compound belongs to a novel class of compounds known as pyrazolopyrrolidinones, which have demonstrated potent and broad-spectrum activity against Leishmania parasites, the causative agents of leishmaniasis. This neglected tropical disease affects millions worldwide, and current treatments are hampered by issues of toxicity, resistance, and cost. The development of new, effective, and safe antileishmanial drugs is therefore a critical global health priority. Members of the pyrazolopyrrolidinone series have shown high potency against the intracellular amastigote stage of Leishmania donovani, the species responsible for the fatal visceral form of the disease, with an approximate 50% effective concentration (EC50) of ≥ 0.01 µM.[1][2][3][4] Importantly, these compounds exhibited low toxicity to host macrophages, with a 50% cytotoxic concentration (CC50) greater than 10.0 µM.[1][2][3][4]

Comparative Analysis of In Vitro Efficacy and Toxicity

The following table summarizes the in vitro antileishmanial activity and cytotoxicity of the pyrazolopyrrolidinone series (representing this compound) in comparison to standard antileishmanial drugs. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is a key indicator of a compound's therapeutic window. A higher SI value suggests greater selectivity for the parasite over host cells.

Compound/Drug SeriesLeishmania SpeciesAssay StageEC50/IC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
Pyrazolopyrrolidinones L. donovaniIntracellular Amastigote≥ 0.01Macrophage> 10.0> 1000[1][2][3][4]
Pyrazolopyrrolidinone (Analog 1) L. donovaniIntracellular Amastigote0.8THP-131.639.5[2]
Pyrazolopyrrolidinone (Analog 1) L. donovaniIntracellular Amastigote0.8HepG263.178.9[2]
Amphotericin B L. donovaniIntracellular Amastigote0.2Macrophage5.025[1][2][3][4]
Amphotericin B L. donovaniIntracellular Amastigote0.1 - 0.4Mouse Peritoneal MacrophagesNot SpecifiedNot Specified[5]
Miltefosine L. donovaniIntracellular Amastigote0.9 - 4.3Mouse Peritoneal MacrophagesNot SpecifiedNot Specified[5]
Miltefosine L. majorAmastigote7.69RAW264.7> 13.63> 1.77[6]
Paromomycin L. donovaniNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the Leishmania parasite.

  • Host Cell Culture: A suitable macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages) is cultured in RPMI-1640 or a similar medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics.

  • Parasite Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: After infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and control drugs (e.g., Amphotericin B).

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods:

    • Microscopy: Giemsa staining followed by manual counting of amastigotes per 100 macrophages.

    • Reporter Gene Assays: Using parasites genetically modified to express a reporter protein (e.g., luciferase or green fluorescent protein), where the signal intensity correlates with the number of viable parasites.

  • Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the concentration of the compound that reduces the parasite load by 50% compared to untreated controls, is calculated by non-linear regression analysis of the dose-response curve.

In Vitro Cytotoxicity Assay

This assay determines the toxicity of a compound to mammalian host cells.

  • Cell Culture: Macrophages or other relevant cell lines (e.g., HepG2 for liver toxicity) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are exposed to serial dilutions of the test compound and control drugs for a period that mirrors the antileishmanial assay (typically 48-72 hours).

  • Viability Assessment: Cell viability is measured using one of the following methods:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

    • Resazurin (B115843) Assay: This fluorescent assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is determined from the dose-response curve using non-linear regression.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for antileishmanial drug screening and a simplified representation of a known antileishmanial drug's mechanism of action.

Antileishmanial_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo Preclinical Development promastigote_assay Primary Screen: Promastigote Viability Assay amastigote_assay Secondary Screen: Intracellular Amastigote Assay promastigote_assay->amastigote_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., Macrophages) amastigote_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) cytotoxicity_assay->selectivity_index in_vivo_models In Vivo Efficacy (Animal Models) selectivity_index->in_vivo_models High SI

Caption: A typical workflow for the in vitro screening of potential antileishmanial compounds.

Amphotericin_B_Mechanism cluster_parasite Leishmania Parasite ergosterol Ergosterol membrane Cell Membrane ergosterol->membrane Component of pore Pore Formation leakage Ion Leakage pore->leakage death Cell Death leakage->death amphotericin_b Amphotericin B amphotericin_b->pore Binds to Ergosterol, Induces

Caption: Simplified mechanism of action for the antifungal and antileishmanial drug Amphotericin B.

References

A Comparative Analysis of Lovastatin Production from Diverse Fungal Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lovastatin (B1675250), a potent HMG-CoA reductase inhibitor, produced by various fungal species. The objective is to furnish researchers and drug development professionals with comparative data on production yields, detailed experimental protocols for fermentation, extraction, and quantification, and insights into the compound's mechanism of action and associated signaling pathways. Although initially referencing "FD-838," the absence of public domain data necessitated a pivot to lovastatin, a well-characterized and commercially significant fungal metabolite, as a representative model.

Comparative Performance and Yield of Lovastatin from Fungal Sources

Lovastatin is a secondary metabolite produced by a variety of filamentous fungi. The yield of lovastatin is highly dependent on the fungal strain, fermentation method (submerged fermentation - SmF or solid-state fermentation - SSF), and the composition of the culture medium. Aspergillus terreus is the most well-known and commercially utilized producer of lovastatin.[1] The following tables summarize quantitative data on lovastatin production from different fungal sources as reported in various studies.

Fungal StrainFermentation TypeSubstrate/MediumLovastatin YieldReference
Aspergillus terreus PM3Submerged (SmF)Not Specified240 mg/L[2][3]
Aspergillus terreus PM3Solid-State (SSF)Wheat Bran12.5 mg/g dry substrate[2]
Aspergillus terreus ATCC 74135Solid-State (SSF)Rice Straw260.85 mg/kg Dry Matter[4]
Aspergillus terreus ATCC 20542Solid-State (SSF)Rice Straw175.85 mg/kg Dry Matter[4]
Aspergillus terreus IIB-F3Submerged (SmF)Potato Dextrose Broth66 mg/mL (Note: This value appears exceptionally high and may need careful interpretation)[5]
Aspergillus terreus MTCC 1782Submerged (SmF)Optimized Medium460.29 mg/L[6]
Aspergillus terreus DRCC 122Submerged (SmF)Fed-batch Culture2200 mg/L[1]
Aspergillus terreus KPR12Submerged (SmF)Synthetic Medium883.28 mg/L (extracellular)[7]
Aspergillus terreus NCIM 657Submerged (SmF)Not Specified0.989 mg/mL[8]
Aspergillus parasiticus NCIM 898Submerged (SmF)Not Specified0.87 mg/mL[8]
Phoma exigua NCIM 1237Submerged (SmF)Not Specified0.79 mg/mL[8]
Monascus purpureus MTCC 369Submerged (SmF)Synthetic Medium737 mg/L

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for lovastatin production and analysis.

Fungal Fermentation for Lovastatin Production

1. Submerged Fermentation (SmF)

  • Inoculum Preparation: A spore suspension is prepared by adding sterile distilled water to a mature fungal slant culture.[5]

  • Fermentation Medium: A suitable liquid medium, such as Potato Dextrose Broth or a specifically designed production medium, is prepared and sterilized.[5][8] For example, a production medium might contain glucose, peptone, and various mineral salts.

  • Inoculation and Incubation: A specific volume of the spore suspension is used to inoculate the fermentation medium in Erlenmeyer flasks.[5] The flasks are then incubated on a rotary shaker at a controlled temperature (e.g., 28-30°C) and agitation speed (e.g., 120-180 rpm) for a specified duration (typically 7-14 days).[5][8][9]

2. Solid-State Fermentation (SSF)

  • Substrate Preparation: Agro-industrial residues like wheat bran or rice straw are commonly used as solid substrates.[2][4] The substrate is dried and moistened with a mineral solution to a specific initial moisture content (e.g., 50-60%).[4]

  • Inoculation and Incubation: The prepared substrate is inoculated with a spore suspension of the fungus. The inoculated substrate is then incubated in a suitable container (e.g., flasks or trays) at a controlled temperature (e.g., 25-30°C) and pH (e.g., 6.0-7.1) for a defined period (e.g., 8-12 days).[2][4]

Extraction and Purification of Lovastatin
  • Extraction from Submerged Culture:

    • The fermentation broth is first acidified to a pH of approximately 3.0 using an acid like HCl.[5][9]

    • An equal volume of an organic solvent, such as ethyl acetate (B1210297) or methanol, is added to the acidified broth.[5][9]

    • The mixture is shaken vigorously for a period (e.g., 2 hours) to extract the lovastatin into the organic phase.[5]

    • The organic layer containing lovastatin is then separated from the aqueous layer.[5]

  • Extraction from Solid-State Culture:

    • The fermented solid substrate is dried and ground into a powder.

    • The powdered material is then extracted with a suitable solvent, such as methanol.[4][10]

    • The mixture is shaken for a defined period, and the solid residue is separated by filtration.[4]

  • Purification:

    • The crude extract is concentrated under reduced pressure.

    • Further purification can be achieved using chromatographic techniques, such as column chromatography with silica (B1680970) gel as the stationary phase and a solvent system like benzene (B151609) and acetonitrile (B52724) as the mobile phase.[11]

Quantification of Lovastatin
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard and accurate method for quantifying lovastatin.[12]

    • Column: A reversed-phase C18 column is typically used.[4][12]

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (often with a small amount of acid like acetic acid).[4]

    • Detection: Lovastatin is detected using a UV detector, typically at a wavelength of 238 nm.[4][12][13]

    • Quantification: The concentration of lovastatin in a sample is determined by comparing its peak area to that of a known standard.[5]

  • UV-Vis Spectrophotometry: This is a simpler and more accessible method for lovastatin quantification. The maximum absorbance of lovastatin is typically observed around 238-248 nm.[8][14] A standard curve is generated using known concentrations of lovastatin to determine the concentration in unknown samples.[14]

Mechanism of Action and Signaling Pathways

Lovastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis.[15][] By blocking this enzyme, lovastatin prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[17] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[15]

Beyond its cholesterol-lowering effects, lovastatin has been shown to influence other signaling pathways. Inhibition of the mevalonate pathway also depletes isoprenoid intermediates, which are essential for the post-translational modification and function of small GTP-binding proteins like Ras and Rho. This can impact downstream signaling cascades, including the Ras/ERK/CREB and Wnt/β-catenin pathways, which are involved in cell proliferation, survival, and differentiation.[18][19]

Visualizations

Experimental Workflow for Lovastatin Production and Analysis

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Fungal Strain Selection Fungal Strain Selection Inoculum Preparation Inoculum Preparation Fungal Strain Selection->Inoculum Preparation Spore Suspension Fermentation Fermentation Inoculum Preparation->Fermentation SmF or SSF Acidification Acidification Fermentation->Acidification pH 3.0 Solvent Extraction Solvent Extraction Acidification->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Purification Purification Crude Extract->Purification Chromatography Quantification Quantification Purification->Quantification HPLC / UV-Vis Bioactivity Assays Bioactivity Assays Quantification->Bioactivity Assays

Caption: Workflow for lovastatin production, from fungal strain selection to analysis.

Lovastatin's Mechanism of Action on the HMG-CoA Reductase Pathway

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Lovastatin Lovastatin Lovastatin->HMG-CoA Reductase Inhibition

Caption: Lovastatin competitively inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Downstream Effects of Lovastatin on Cellular Signaling

G Lovastatin Lovastatin HMG-CoA Reductase HMG-CoA Reductase Lovastatin->HMG-CoA Reductase Mevalonate Pathway Mevalonate Pathway HMG-CoA Reductase->Mevalonate Pathway Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate Pathway->Isoprenoid Intermediates Ras/Rho Prenylation Ras/Rho Prenylation Isoprenoid Intermediates->Ras/Rho Prenylation Depletion leads to inhibition of Downstream Signaling Ras/ERK/CREB Wnt/β-catenin Ras/Rho Prenylation->Downstream Signaling Modulates

Caption: Lovastatin's impact on downstream signaling via the mevalonate pathway.

References

Safety Operating Guide

Proper Disposal of FD-838: A Critical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Providing accurate and specific guidance for the disposal of any chemical substance is paramount for ensuring laboratory safety and environmental protection. However, the designation "FD-838" is not a unique chemical identifier and corresponds to multiple distinct products, each with its own specific handling and disposal protocols. Without a more precise chemical name, CAS number, or product type, offering a single, universally applicable disposal procedure would be hazardous.

To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to first correctly identify the substance . The "this compound" designation has been associated with a range of products including adhesives, coatings, and cleaners. Each of these formulations contains different chemical constituents, necessitating different disposal methods.

General Principles of Chemical Waste Disposal

While specific protocols for "this compound" cannot be provided without its precise identification, the following general principles for the disposal of laboratory chemical waste should always be followed. These guidelines are based on established safety protocols and regulatory requirements.

1. Identification and Segregation:

  • Accurate Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, relevant hazard symbols (e.g., flammable, corrosive, toxic), and the date of accumulation.

  • Waste Segregation: Different categories of chemical waste must be segregated to prevent dangerous reactions. Common segregation categories include:

    • Halogenated and non-halogenated solvents

    • Acids and bases

    • Oxidizers and flammable materials

    • Heavy metal waste

    • Solid and liquid waste

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling chemical waste. The specific type of PPE will depend on the hazards of the chemicals being handled but generally includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A lab coat or chemical-resistant apron

    • Closed-toe shoes

3. Waste Collection and Storage:

  • Use only compatible, properly sealed, and leak-proof containers for waste collection.

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Do not overfill waste containers; leave adequate headspace to allow for expansion of contents.

4. Institutional and Regulatory Compliance:

  • All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.

  • Follow your institution's specific waste management plan and consult with your Environmental Health and Safety (EH&S) department for guidance.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper management and disposal of laboratory chemical waste.

cluster_0 Waste Generation & Identification cluster_1 Handling & Storage cluster_2 Disposal Identify Waste Identify Waste Determine Hazards Determine Hazards Identify Waste->Determine Hazards Segregate Waste Segregate Waste Determine Hazards->Segregate Waste Select PPE Select PPE Segregate Waste->Select PPE Use Proper Container Use Proper Container Select PPE->Use Proper Container Label Container Label Container Use Proper Container->Label Container Store Safely Store Safely Label Container->Store Safely Consult EH&S Consult EH&S Store Safely->Consult EH&S Arrange for Pickup Arrange for Pickup Consult EH&S->Arrange for Pickup Document Disposal Document Disposal Arrange for Pickup->Document Disposal

General Chemical Waste Disposal Workflow

To receive accurate and actionable disposal procedures for the specific "this compound" product you are using, please consult the Safety Data Sheet (SDS) provided by the manufacturer or contact your institution's Environmental Health and Safety (EH&S) department with the full product name and manufacturer details. The SDS is the primary source of information for chemical safety, handling, and disposal.

Essential Safety and Handling Guidance for "FD-838" Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a summary compiled from Safety Data Sheets (SDS) for various products with names similar to "FD-838." The identity of the specific "this compound" you are handling is not clear from the provided information. It is imperative to obtain and strictly follow the SDS for the exact product you are using. The guidance below may not be applicable to your specific material, and reliance on it without consulting the correct SDS could be hazardous.

This document provides a synthesis of safety and handling information for several commercially available products with "838" in their name. This is intended to highlight the types of precautions that may be necessary and to underscore the importance of consulting the specific safety data sheet for the compound you are working with.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical when handling chemical substances. The required PPE can vary significantly depending on the specific hazards of the material. Below is a summary of PPE recommendations found for various "838" products.

Product NameRespiratory ProtectionHand ProtectionEye ProtectionSkin and Body Protection
ACTION 838 A self-contained breathing apparatus may be required in some situations.Neoprene gloves are recommended.Chemical safety goggles are required. A full face shield may also be necessary.A neoprene apron and long-sleeved coveralls are recommended. Avoid leather and wool.
Type FD™ Electrical Contact Cleaner Aerosol For spills in a confined space, a half-face or full-face respirator with an organic vapor filter is recommended.Protective gloves are required.Chemical goggles are recommended if splashes are possible.Normal antistatic work clothes are generally adequate for small spills. For larger incidents, full protective clothing is necessary.
838 TOP Not specified in the provided search results.Protective gloves are mandatory.Eye protection is mandatory.Protective clothing is mandatory.
PRO-838 Heavy Duty Clear Adhesive Not specifically recommended for normal use with adequate ventilation. For large spills or inadequate ventilation, suitable NIOSH-approved respiratory protection must be worn.Protective gloves are recommended.Safety glasses or goggles are recommended.Wear appropriate clothing to prevent skin contamination.
838 PlyPrime A self-contained breathing apparatus is recommended for firefighting.Protective gloves are recommended.Safety glasses or goggles are recommended.Wear appropriate clothing to prevent skin contamination.

Hazard Summary

The hazards associated with products labeled "838" vary widely, from skin and eye irritation to severe corrosive effects and potential long-term health risks. A summary of hazards from the available SDS is presented below.

Product NamePrimary Hazards
ACTION 838 Corrosive to skin and eyes. Inhalation of dust can cause severe respiratory irritation and potential lung damage.[1]
Type FD™ Electrical Contact Cleaner Aerosol Extremely flammable aerosol. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[2]
838 TOP Causes skin and eye irritation. Suspected of causing cancer. May damage fertility or the unborn child.[3]
PRO-838 Heavy Duty Clear Adhesive May bond skin and eyes. May cause skin sensitization or allergic reactions in sensitive individuals.[4]
838 PlyPrime Flammable. Vapors can cause irritation to the eyes, nasal passages, throat, and lungs.[5]

General Workflow for Safe Handling and Disposal

The following diagram illustrates a generalized workflow for handling a potentially hazardous chemical like an "this compound" product. This is a procedural guide and must be adapted to the specific requirements outlined in the SDS for your material.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Chemical Handling Chemical Handling Prepare Workspace->Chemical Handling Emergency Preparedness Emergency Preparedness Chemical Handling->Emergency Preparedness Decontaminate Workspace Decontaminate Workspace Emergency Preparedness->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End

Generalized workflow for handling and disposing of hazardous chemicals.

Disposal Plan

Proper disposal of chemical waste is essential to ensure safety and environmental protection. The following are general disposal guidelines synthesized from the reviewed documents. Always follow the specific disposal instructions in the SDS for your product and adhere to local, state, and federal regulations.

  • Waste Segregation: Keep waste from "this compound" products separate from other waste streams.

  • Labeling: Clearly label all waste containers with the contents and associated hazards.

  • Containerization: Use appropriate, sealed containers for waste collection to prevent leaks or spills. For some products, waste may be collected with absorbent materials like sand or earth.[4][5]

  • Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][3] This may require disposal at a hazardous or special waste collection point.[3]

  • Empty Containers: Do not pierce or burn empty aerosol cans, as they may explode if heated.[2]

Due to the ambiguous nature of "this compound," no specific experimental protocols or signaling pathways can be provided. The information necessary for these sections is highly dependent on the exact chemical identity and intended use of the substance, which is not available in the provided search results. It is recommended to consult scientific literature or the manufacturer's documentation for the specific "this compound" you are using to obtain this information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.